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3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde Documentation Hub

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  • Product: 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde
  • CAS: 446269-62-1

Core Science & Biosynthesis

Foundational

Technical Guide: 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde

[1] Executive Summary 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde (CAS 446269-62-1) is a specialized heterocyclic intermediate critical in the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors an...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde (CAS 446269-62-1) is a specialized heterocyclic intermediate critical in the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors and fluorescent biological probes.[1][2][3] Distinguished by its imidazo[1,5-a]pyridine core—a bioisostere of the indole ring—this compound offers unique electronic properties that enhance metabolic stability and lipophilicity compared to traditional scaffolds.

This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic protocols, and applications in medicinal chemistry, specifically targeting immuno-oncology and kinase inhibition.

Part 1: Chemical Identity & Physicochemical Profile

Nomenclature & Classification
  • IUPAC Name: 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde[1][2][3]

  • CAS Registry Number: 446269-62-1[1][2]

  • Molecular Formula: C₁₄H₉ClN₂O

  • Molecular Weight: 256.69 g/mol

  • SMILES: Clc1ccc(cc1)c2n3ccccc3c(C=O)n2

Structural Analysis & Numbering

The imidazo[1,5-a]pyridine scaffold is a fused bicyclic system. Correct numbering is crucial for synthetic planning, as it differs from the more common imidazo[1,2-a]pyridine isomer.

PositionSubstituentElectronic Character
N2 Bridgehead NitrogenElectron-deficient; dictates dipole moment.
C3 4-ChlorophenylSterically demanding; enhances lipophilicity and target binding affinity.
C1 Carbaldehyde (-CHO)Highly reactive electrophilic center; "handle" for further diversification.
C5-C8 Pyridine RingElectron-poor; susceptible to nucleophilic attack if activated.
Physicochemical Properties (Experimental & Predicted)
PropertyValueContext for Application
Appearance Pale yellow to off-white solidTypical for conjugated heterocyclic aldehydes.
Melting Point 168–172 °CHigh crystallinity indicates stability; useful for purity verification.
Density 1.31 ± 0.1 g/cm³Predicted value; relevant for packing and formulation.
LogP 3.2 – 3.5Moderate lipophilicity; favorable for cell membrane permeability.
Solubility DMSO, DMF, DCMPoor solubility in water; requires organic co-solvents for bio-assays.
pKa ~2.8 (Conjugate acid)Weakly basic; protonation occurs at N2 under strong acidic conditions.

Part 2: Synthetic Methodologies

Retrosynthetic Analysis

The most robust route to CAS 446269-62-1 involves the construction of the imidazo[1,5-a]pyridine core followed by regioselective functionalization. The aldehyde at C1 is best introduced via Vilsmeier-Haack formylation on the 3-aryl intermediate, exploiting the nucleophilicity of the C1 position.

Validated Synthetic Protocol

Step 1: Amide Formation

  • Reagents: 2-(Aminomethyl)pyridine, 4-Chlorobenzoyl chloride, Triethylamine (Et₃N).

  • Solvent: Dichloromethane (DCM) or THF.

  • Conditions: 0°C to RT, 2-4 hours.

  • Mechanism: Nucleophilic acyl substitution to form N-(pyridin-2-ylmethyl)-4-chlorobenzamide.

Step 2: Bischler-Napieralski Cyclization

  • Reagents: Phosphorus oxychloride (POCl₃) or Polyphosphoric acid (PPA).

  • Solvent: Toluene or 1,2-Dichloroethane (reflux).

  • Conditions: Reflux (80–110°C), 4-12 hours.

  • Mechanism: Dehydrative cyclization of the amide carbonyl onto the pyridine nitrogen, followed by aromatization to yield 3-(4-chlorophenyl)imidazo[1,5-a]pyridine.

  • Critical Control: Moisture exclusion is vital to prevent hydrolysis of the activated imidoyl chloride intermediate.

Step 3: Vilsmeier-Haack Formylation (Target Synthesis)

  • Reagents: POCl₃, Dimethylformamide (DMF).

  • Conditions: 0°C (addition) → 60–80°C (reaction), 3-6 hours.

  • Workup: Quench with ice/water; neutralize with NaOAc or NaHCO₃ to precipitate the aldehyde.

  • Mechanism: Electrophilic aromatic substitution at C1 by the chloroiminium ion (Vilsmeier reagent).

Synthesis Workflow Diagram

Synthesis Start 2-(Aminomethyl)pyridine Intermediate1 Amide Intermediate (N-(pyridin-2-ylmethyl)-4-chlorobenzamide) Start->Intermediate1 Acylation Reagent1 + 4-Chlorobenzoyl Chloride (Et3N, DCM, 0°C) Reagent1->Intermediate1 Core 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine (Core Scaffold) Intermediate1->Core Cyclization Reagent2 + POCl3 (Reflux, Toluene) Reagent2->Core Target TARGET: 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine- 1-carbaldehyde Core->Target Formylation (C1) Reagent3 + POCl3 / DMF (Vilsmeier-Haack) Reagent3->Target

Caption: Step-wise synthesis of CAS 446269-62-1 via Bischler-Napieralski cyclization and Vilsmeier-Haack formylation.

Part 3: Reactivity & Applications[4][5]

Functionalization of the Aldehyde (C1 Handle)

The C1-aldehyde is a versatile "chemical handle" allowing rapid diversification of the scaffold.

  • Reductive Amination: Reaction with primary/secondary amines and NaBH(OAc)₃ yields aminomethyl derivatives , common in kinase inhibitors to improve solubility.

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) generates vinyl nitriles , often used as Michael acceptors in covalent drugs.

  • Oxidation: Conversion to the carboxylic acid allows for amide coupling, creating peptidomimetics.

Medicinal Chemistry Applications

1. IDO1 Inhibition (Immuno-Oncology): The imidazo[1,5-a]pyridine core mimics the tryptophan substrate of Indoleamine 2,3-dioxygenase 1 (IDO1). The 4-chlorophenyl group at C3 occupies the hydrophobic pocket of the enzyme, while substituents derived from the C1-aldehyde interact with the heme iron or the entrance of the active site.

  • Mechanism:[4][5] Competitive inhibition prevents T-cell suppression in the tumor microenvironment.

2. Fluorescent Probes: Due to the extended conjugation and rigid planar structure, derivatives of this compound exhibit strong fluorescence.

  • Application: Used as fluorogenic tags for biological imaging or as sensors for metal ions (e.g., Cu²⁺, Zn²⁺) when functionalized with chelating groups (Schiff bases).

3. Kinase Inhibition (FLT3 / AKT): Bioisosteric replacement of the imidazo[1,2-a]pyridine scaffold (found in Zolpidem) with imidazo[1,5-a]pyridine alters the hydrogen bond acceptor/donor vector, potentially overcoming resistance mutations in kinases like FLT3 (Acute Myeloid Leukemia).

Reactivity Profile Diagram

Reactivity Center 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine- 1-carbaldehyde Rxn1 Reductive Amination (R-NH2, NaBH(OAc)3) Center->Rxn1 Rxn2 Knoevenagel Condensation (Malononitrile, Base) Center->Rxn2 Rxn3 Oxidation (NaClO2 / H2O2) Center->Rxn3 Rxn4 Schiff Base Formation (Anilines / Hydrazines) Center->Rxn4 Prod1 Aminomethyl Derivatives (Solubility / Kinase Affinity) Rxn1->Prod1 Prod2 Vinyl Nitriles (Covalent Inhibitors / Probes) Rxn2->Prod2 Prod3 Carboxylic Acids (Peptidomimetics) Rxn3->Prod3 Prod4 Fluorescent Sensors (Metal Chelation) Rxn4->Prod4

Caption: Divergent synthesis pathways utilizing the C1-aldehyde handle for drug discovery.

Part 4: Safety & Handling (MSDS Summary)

Hazard ClassH-CodeStatementPrecautions
Acute Toxicity H302Harmful if swallowed.Do not eat/drink in lab. Wash hands post-handling.
Skin Irritation H315Causes skin irritation.Wear nitrile gloves and lab coat.
Eye Irritation H319Causes serious eye irritation.Wear safety goggles. Eye wash station required.
STOT-SE H335May cause respiratory irritation.Handle only in a fume hood. Avoid dust generation.

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are susceptible to autoxidation to carboxylic acids upon prolonged exposure to air.

References

  • Imidazo[1,5-a]pyridine Synthesis & IDO1 Inhibition

    • Title: Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction.
    • Source: ACS Organic & Inorganic Au (2024).
    • URL:[Link]

  • Vilsmeier-Haack Formylation Protocols

    • Title: Vilsmeier-Haack Reaction: A manifest protocol to synthesise bisquinoline.
    • Source: DUT Open Scholar.
    • URL:[Link]

  • Biological Activity of Imidazo-pyridines

    • Title: Discovery of Imidazopyridines as Potent Inhibitors of Indoleamine 2,3-Dioxygenase 1 for Cancer Immunotherapy.
    • Source: Journal of Medicinal Chemistry (PMC).
    • URL:[Link]

  • General Reactivity of Imidazo[1,5-a]pyridines

    • Title: Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles.[6][7][8]

    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

Sources

Exploratory

Technical Monograph: 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde

The following technical guide details the physicochemical profile, synthetic architecture, and research applications of 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde . Executive Summary 3-(4-Chlorophenyl)imidaz...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic architecture, and research applications of 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde .

Executive Summary

3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde is a fused bicyclic heteroaromatic intermediate of significant interest in medicinal chemistry and materials science. Belonging to the class of imidazo[1,5-a]pyridines, this scaffold is recognized as a "privileged structure" due to its ability to interact with diverse biological targets, including Indoleamine 2,3-dioxygenase 1 (IDO1) and various kinases. The C1-aldehyde functionality serves as a critical electrophilic handle for Knoevenagel condensations, enabling the synthesis of fluorescent probes and extended conjugated systems for optoelectronic applications.[1]

Physicochemical Profile

Molecular Identity & Weight Calculation

The precise molecular weight is derived from standard IUPAC atomic weights.[1]

ElementCountAtomic Weight ( g/mol )Subtotal ( g/mol )
Carbon (C) 1412.011168.154
Hydrogen (H) 91.0089.072
Chlorine (Cl) 135.45035.450
Nitrogen (N) 214.00728.014
Oxygen (O) 115.99915.999
Total MW 256.689 g/mol
Structural Descriptors[1][4]
  • Molecular Formula: C₁₄H₉ClN₂O[1][2]

  • Monoisotopic Mass: 256.0403 Da[1]

  • Lipinski Compliance:

    • LogP (Predicted): ~3.2 (Moderate lipophilicity, suitable for cell permeability).[1]

    • H-Bond Donors: 0

    • H-Bond Acceptors: 2 (N, O)

    • TPSA: ~30 Ų (High blood-brain barrier permeability potential).[1]

Synthetic Architecture

The synthesis of this compound typically follows a convergent two-stage workflow: Bischler-Napieralski Cyclization followed by Vilsmeier-Haack Formylation .[1]

Retrosynthetic Analysis (DOT Diagram)

SynthesisPath Start1 Pyridine-2-methanamine Inter1 N-(Pyridin-2-ylmethyl) -4-chlorobenzamide Start1->Inter1 Amide Coupling (Et3N, DCM) Start2 4-Chlorobenzoyl Chloride Start2->Inter1 Core 3-(4-Chlorophenyl) imidazo[1,5-a]pyridine Inter1->Core Cyclization (POCl3, Reflux) Final Target: 1-Carbaldehyde Derivative Core->Final Vilsmeier-Haack (POCl3, DMF, 0°C to RT)

Figure 1: Step-wise synthetic pathway from commercially available precursors to the target aldehyde.

Detailed Experimental Protocol
Step 1: Scaffold Construction (Cyclization)

The core imidazo[1,5-a]pyridine ring is constructed via the dehydration of the precursor amide.

  • Amide Formation: React pyridine-2-methanamine (1.0 eq) with 4-chlorobenzoyl chloride (1.1 eq) in dry dichloromethane (DCM) with triethylamine (1.5 eq) at 0°C. Stir for 4 hours.

  • Cyclization: Dissolve the isolated amide in toluene or 1,2-dichloroethane. Add phosphoryl chloride (POCl₃, 3.0 eq) dropwise.[1]

  • Reflux: Heat the mixture to reflux (80–110°C) for 4–6 hours. The pyridine nitrogen attacks the amide carbonyl, followed by aromatization.[1]

  • Workup: Cool to RT. Basify carefully with sat. NaHCO₃ (exothermic!).[1] Extract with EtOAc.[1][3]

  • Product: 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine.

Step 2: C1-Formylation (Vilsmeier-Haack)

The C1 position (adjacent to the bridgehead nitrogen) is electron-rich and highly susceptible to electrophilic aromatic substitution.[1]

  • Reagent Prep: In a dry flask under N₂, cool anhydrous DMF (5.0 eq) to 0°C. Add POCl₃ (1.2 eq) dropwise to generate the Vilsmeier salt (chloroiminium ion). Stir for 30 min.

  • Addition: Dissolve the Step 1 product in minimal DMF and add to the Vilsmeier reagent at 0°C.

  • Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by TLC (the aldehyde is less polar than the starting material).[1]

  • Hydrolysis: Pour the mixture onto crushed ice/sodium acetate solution. The iminium intermediate hydrolyzes to the aldehyde.[1][4]

  • Purification: The precipitate is filtered or extracted with DCM and recrystallized from Ethanol/Acetonitrile.[1]

Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers:

TechniqueDiagnostic SignalStructural Confirmation
¹H NMR (DMSO-d₆) δ ~9.8–10.1 ppm (s, 1H) Confirms presence of Aldehyde (-CHO).
δ ~8.5 ppm (d, 1H) Proton at C5 (pyridine ring), deshielded by ring current.
δ ~7.5–7.8 ppm (m, 4H) 4-Chlorophenyl AA'BB' system.[1]
IR Spectroscopy 1660–1680 cm⁻¹ Strong C=O stretch (Aldehyde).[1]
HRMS (ESI+) [M+H]⁺ = 257.047 Confirms formula C₁₄H₁₀ClN₂O⁺ (Isotope pattern ³⁵Cl/³⁷ Cl 3 :1).[1]

Functional Utility & Applications

Medicinal Chemistry (Hit-to-Lead)

The imidazo[1,5-a]pyridine core is isosteric with indole and azaindole, making it a valuable scaffold for kinase inhibitors.

  • IDO1 Inhibition: Derivatives of this core have shown potency against Indoleamine 2,3-dioxygenase 1, a key target in cancer immunotherapy. The aldehyde allows for the attachment of solubilizing tails or hydrogen-bond acceptors required for the active site.[1]

  • Anti-Tubercular Agents: Recent studies indicate efficacy of 1,3-disubstituted imidazo[1,5-a]pyridines against Mycobacterium tuberculosis.[5]

Materials Science (Fluorescence)

This molecule exhibits "Turn-On" fluorescence potential.[1]

  • Mechanism: The planar fused ring system provides a rigid pi-conjugation.[1]

  • Application: The aldehyde group allows for condensation with hydrazines or amines to form Schiff bases, which often exhibit Intramolecular Charge Transfer (ICT) and can serve as chemosensors for metal ions (e.g., Zn²⁺, Cu²⁺).

Research Workflow Logic

Workflow cluster_0 Synthesis Phase cluster_1 Derivatization Phase cluster_2 Application Phase S1 Precursor Assembly S2 Vilsmeier Formylation S1->S2 D1 Knoevenagel Condensation (Extend Conjugation) S2->D1 -CHO reactivity D2 Reductive Amination (Drug-like Libraries) S2->D2 A1 Fluorescent Probes (Bio-imaging) D1->A1 A2 IDO1 Inhibitors (Oncology) D2->A2

Figure 2: Functional utilization of the aldehyde handle in downstream research.

References

  • Vilsmeier-Haack Reaction Mechanism & Applications

    • Chemistry Steps.[1][3][6] "Vilsmeier-Haack Reaction."[1][7][8] Available at: [Link]

  • Imidazo[1,5-a]pyridine Synthesis (Ritter-type)

    • National Institutes of Health (NIH) / PubMed.[1] "Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine." Available at: [Link]

  • Medicinal Chemistry of Imidazo[1,5-a]pyridines (Anti-TB/Anticancer)

    • RSC Advances / New Journal of Chemistry.[1] "Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds."[9] Available at: [Link]

  • General Properties of Imidazo[1,5-a]pyridine-1-carbaldehyde

    • PubChem.[1][10][11][12][13][14] "Imidazo[1,5-a]pyridine-1-carbaldehyde Compound Summary." Available at: [Link]

Sources

Foundational

3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde literature review

Technical Monograph: 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde Abstract This technical guide provides a comprehensive analysis of 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde (CAS: 446269-62-1),...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde

Abstract This technical guide provides a comprehensive analysis of 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde (CAS: 446269-62-1), a pivotal heterocyclic intermediate in modern drug discovery and materials science. Distinguished by its electron-rich imidazo[1,5-a]pyridine core and the lipophilic 4-chlorophenyl moiety, this scaffold serves as a "privileged structure" for developing kinase inhibitors, fluorescent probes, and anti-infective agents. This document details its chemical architecture, a validated 3-step synthetic protocol, functional applications, and analytical characterization.[1][2]

Part 1: Chemical Architecture & Properties[1]

The imidazo[1,5-a]pyridine core is a fused bicyclic system that is isoelectronic with azulene and isomeric with the more common imidazo[1,2-a]pyridine (e.g., Zolpidem). The 1-position is highly nucleophilic, making it the primary site for electrophilic aromatic substitution, while the 3-position dictates the steric and lipophilic profile of the molecule.

Key Physicochemical Data:

PropertyValue / Description
CAS Number 446269-62-1
Molecular Formula C₁₄H₉ClN₂O
Molecular Weight 256.69 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Electronic Character Electron-rich 1-position; prone to electrophilic attack
Fluorescence Native blue/green emission; solvatochromic

Part 2: Synthetic Methodology (Validated Protocol)

The synthesis of 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde is best achieved through a modular approach: construction of the core scaffold followed by regioselective formylation.

Step 1: Amide Formation

Precursor assembly via Schotten-Baumann conditions.

  • Reactants: (Pyridin-2-yl)methanamine (1.0 eq), 4-Chlorobenzoyl chloride (1.1 eq).

  • Conditions: DCM, Et₃N (2.0 eq), 0°C to RT, 4 h.

  • Mechanism: Nucleophilic acyl substitution yielding N-(pyridin-2-ylmethyl)-4-chlorobenzamide.

Step 2: Cyclization (Bischler-Napieralski Type)

Dehydrative cyclization to form the heteroaromatic core.

  • Reagents: POCl₃ (3.0 eq) in Toluene or Benzene.

  • Conditions: Reflux (80-110°C), 4-6 h.

  • Critical Note: The reaction proceeds via an imidoyl chloride intermediate which undergoes intramolecular nucleophilic attack by the pyridine nitrogen.

  • Product: 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine.

Step 3: Vilsmeier-Haack Formylation

Regioselective C-H functionalization at the C1 position.

  • Reagents: POCl₃ (1.2 eq), DMF (5.0 eq/solvent).

  • Conditions: 0°C addition, then heat to 60-80°C for 3 h. Hydrolysis with aq. NaOAc.

  • Mechanism: Electrophilic attack of the in situ generated chloroiminium ion (Vilsmeier reagent) at the electron-rich C1 position, followed by hydrolysis.

Synthetic Workflow Diagram

SynthesisPath Start Pyridin-2-ylmethanamine + 4-Chlorobenzoyl Chloride Amide Intermediate Amide (N-(pyridin-2-ylmethyl)-4-chlorobenzamide) Start->Amide Step 1: Et3N, DCM, 0°C Core 3-(4-Chlorophenyl) imidazo[1,5-a]pyridine Amide->Core Step 2: POCl3, Toluene, Reflux (Cyclization) Final Target: 3-(4-Chlorophenyl)imidazo[1,5-a] pyridine-1-carbaldehyde Core->Final Step 3: POCl3/DMF (Vilsmeier-Haack) Regioselective Formylation

Figure 1: Step-wise synthetic pathway for the production of the target aldehyde.

Part 3: Functional Applications & Mechanism[2][3]

Medicinal Chemistry: "The Privileged Scaffold"

The imidazo[1,5-a]pyridine core mimics the purine ring system, allowing it to interact with various ATP-binding sites.

  • Kinase Inhibition: The 1-carbaldehyde group serves as a "warhead" precursor. It can be condensed with hydrazines or amines to form Schiff bases that occupy the hinge region of kinases (e.g., p38 MAP kinase).

  • IDO1 Inhibition: Derivatives of this scaffold have shown potency against Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. The 4-chlorophenyl group fills the hydrophobic Pocket A of the enzyme active site.

  • Anti-Tubercular Activity: The aldehyde can be converted to hydrazones which have demonstrated activity against Mycobacterium tuberculosis (H37Rv strain) by inhibiting cell wall synthesis.

Materials Science: Fluorescence

Unlike its 1,2-a isomer, the imidazo[1,5-a]pyridine system is inherently fluorescent.

  • Stokes Shift: Large Stokes shifts (>80 nm) reduce self-quenching.

  • Sensing: The aldehyde moiety allows for the attachment of recognition units (e.g., for Cu²⁺ or Zn²⁺ sensing). Upon binding, the internal charge transfer (ICT) is modulated, resulting in a "turn-on" or ratiometric fluorescence response.

Part 4: Analytical Characterization

To ensure scientific integrity, the following analytical signals must be verified:

1. ¹H NMR Spectroscopy (400 MHz, CDCl₃)

  • Aldehyde (-CHO): Distinct singlet at δ 9.80 – 10.10 ppm .

  • Imidazo-pyridine Core:

    • H-8 (doublet) typically deshielded (~δ 8.5 ppm) due to the ring current and proximity to nitrogen.

    • H-5, H-6, H-7 protons appear as multiplets between δ 6.8 – 7.5 ppm.

  • 4-Chlorophenyl Group: Characteristic AA'BB' system (two doublets) centered around δ 7.5 – 7.8 ppm.

2. Infrared Spectroscopy (FT-IR)

  • C=O Stretch: Strong band at 1660–1680 cm⁻¹ (Conjugated Aldehyde).

  • C=N Stretch: ~1600 cm⁻¹.[3][4]

  • C-Cl Stretch: ~1090 cm⁻¹.

3. Mass Spectrometry (ESI-MS)

  • Molecular Ion: [M+H]⁺ = 257.05 (³⁵Cl) and 259.05 (³⁷Cl) in a 3:1 ratio, confirming the presence of chlorine.

Part 5: References

  • Synthesis & Vilsmeier-Haack Reaction:

    • Methodology: "Synthesis of imidazo[1,5-a]pyridine carbaldehyde... using Vilsmeier-Haack reagent."[5][4][6][7][8][9][10]

    • Source:

  • Biological Activity (Anticancer/Antimicrobial):

    • Context: Imidazo[1,5-a]pyridine derivatives as privileged scaffolds in drug discovery.[11]

    • Source:

  • Fluorescence Properties:

    • Context: Photophysical investigation of imidazo[1,5-a]pyridine-based fluorescent probes.

    • Source:

  • General Reactivity (Core Synthesis):

    • Context: Synthesis of 3-substituted imidazo[1,5-a]pyridines via cyclization.

    • Source:

Sources

Exploratory

The Allure of Light: An In-depth Technical Guide to the Photophysical Properties of Imidazo[1,5-a]pyridines

For Researchers, Scientists, and Drug Development Professionals The imidazo[1,5-a]pyridine scaffold, a nitrogen-rich heterocyclic system, has garnered significant attention in recent years.[1] Its unique chemical archite...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,5-a]pyridine scaffold, a nitrogen-rich heterocyclic system, has garnered significant attention in recent years.[1] Its unique chemical architecture and versatile optical and biological properties have made it a valuable building block in fields ranging from materials science to medicinal chemistry.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the core photophysical properties of these remarkable compounds, offering insights into their behavior and practical guidance for their application.

The Imidazo[1,5-a]pyridine Core: A Foundation for Luminescence

The imidazo[1,5-a]pyridine nucleus is a fused bicyclic system that provides a rigid and planar framework, which is often conducive to strong fluorescence.[2][3] The inherent electronic properties of this scaffold, coupled with the ease of its chemical modification, allow for the fine-tuning of its photophysical characteristics.[2] This tunability is a key reason for its widespread use in the development of emissive materials for various applications, including optoelectronics, chemical sensing, and biological imaging.[1][4]

A common and straightforward method for the synthesis of imidazo[1,5-a]pyridine-based fluorophores is a one-pot cyclization reaction.[4][5] This typically involves the condensation of an aromatic ketone and an aldehyde in the presence of ammonium acetate and acetic acid.[4][5] Microwave-assisted synthesis has also been shown to be an efficient method for producing these compounds in high yields.[6] Other synthetic routes include transition-metal-free sp³ C-H amination reactions and copper-catalyzed decarboxylative cyclizations.[7][8]

Unraveling the Photophysical Behavior

The interaction of imidazo[1,5-a]pyridines with light gives rise to a range of fascinating and useful photophysical phenomena. Understanding these properties is crucial for designing molecules with specific functions.

Absorption and Emission Characteristics

Imidazo[1,5-a]pyridine derivatives typically exhibit absorption bands in the ultraviolet (UV) region, with the position of the absorption maximum being influenced by the extent of π-conjugation and the nature of the substituents.[5] For instance, extending the conjugation by moving from monomeric to dimeric species results in a bathochromic (red) shift of the absorption maximum.[5]

Upon excitation, these molecules relax to the ground state via the emission of light, a process known as fluorescence. The emission spectra of imidazo[1,5-a]pyridines are often characterized by a large Stokes shift, which is the difference in wavelength between the absorption and emission maxima.[6][9] A large Stokes shift is highly desirable in fluorescence applications as it minimizes the overlap between excitation and emission signals, thereby improving the signal-to-noise ratio. The emission color can be tuned from blue to greenish-yellow by modifying the chemical structure.[3][9][10]

Quantum Yield: A Measure of Efficiency

The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[11][12] Imidazo[1,5-a]pyridine derivatives can exhibit a wide range of quantum yields, from as low as 2% to as high as 93% in the solid state, depending on their structure and environment.[10][13]

Several factors influence the quantum yield. For example, the introduction of a pyridinyl substituent can enhance the quantum yield.[5] Coordination to metal ions, such as Zn(II), can also lead to a significant increase in the quantum yield due to increased molecular rigidity and conformational changes.[2] Conversely, aggregation in aqueous media can lead to fluorescence quenching.[4]

Table 1: Selected Photophysical Data for Imidazo[1,5-a]pyridine Derivatives

Compound/DerivativeSolvent/StateAbsorption Max (nm)Emission Max (nm)Quantum Yield (Φ)Reference
1,3-diphenylimidazo[1,5-a]pyridineToluene~325~480-[5]
Dimeric diphenyl analogToluene~380~4800.12[5]
Dimeric dipyridil analogToluene~380~4800.38[5]
Imidazo[1,5-a]pyridine with 2,6-dichlorophenyl substituentCH2Cl2--0.49[3]
Imidazo[1,5-a]pyridine with 2,6-dichlorophenyl substituentSolid State--0.39[3]
BPy-FL (D-π-A fluorophore)THF-458-[10]
BPy-FL (D-π-A fluorophore)Solid State-5100.93[10]
Zn(II) complex of a bis-imidazo[1,5-a]pyridine ligandDichloromethane-4400.37[2]
Fluorescence Lifetime

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. For imidazo[1,5-a]pyridines, the lifetime typically falls within the nanosecond range, with reported values spanning from 2 to 8 ns.[5] This relative uniformity in lifetime is attributed to the similar nature of the excited state across different derivatives.[5]

Solvatochromism: The Influence of the Environment

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. Many imidazo[1,5-a]pyridine derivatives exhibit positive solvatochromism, meaning their emission shifts to longer wavelengths (a red shift) as the polarity of the solvent increases.[9] This phenomenon is often associated with an intramolecular charge transfer (ICT) character of the excited state.[9] The sensitivity of their fluorescence to the local environment makes them excellent candidates for use as fluorescent probes to study systems such as cell membranes.[4][5]

Experimental Protocols: Characterizing the Photophysical Properties

Accurate and reproducible characterization of photophysical properties is paramount for the development and application of fluorescent molecules. The following sections outline the fundamental experimental workflows.

Steady-State Absorption and Fluorescence Spectroscopy

This is the foundational technique for determining the absorption and emission spectra of a compound.

Experimental Workflow: Steady-State Spectroscopy

G prep Sample Preparation (Dissolve in appropriate solvent) abs_spec UV-Vis Absorption Spectroscopy (Measure absorbance spectrum) prep->abs_spec Cuvette fluor_spec Fluorescence Spectroscopy (Measure emission spectrum) prep->fluor_spec Cuvette data_analysis Data Analysis (Determine λ_abs_max, λ_em_max, Stokes Shift) abs_spec->data_analysis fluor_spec->data_analysis G prep_std Prepare Standard Solutions (Known Φ, varying concentrations) measure_abs Measure Absorbance (at excitation wavelength) prep_std->measure_abs measure_fluor Measure Integrated Fluorescence Intensity prep_std->measure_fluor prep_sample Prepare Sample Solutions (Unknown Φ, varying concentrations) prep_sample->measure_abs prep_sample->measure_fluor plot_std Plot Std: Intensity vs. Absorbance (Determine gradient m_std) measure_abs->plot_std plot_sample Plot Sample: Intensity vs. Absorbance (Determine gradient m_sample) measure_abs->plot_sample measure_fluor->plot_std measure_fluor->plot_sample calculate_qy Calculate Quantum Yield (Using the comparative equation) plot_std->calculate_qy plot_sample->calculate_qy

Caption: Workflow for determining relative fluorescence quantum yield.

Step-by-Step Protocol:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.

  • Solution Preparation: Prepare a series of solutions of both the standard and the sample in the same solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength. [14]3. Absorption and Fluorescence Measurements: For each solution, measure the absorbance at the excitation wavelength and the integrated fluorescence intensity. [14]4. Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

  • Quantum Yield Calculation: The quantum yield of the sample (Φsample) can be calculated using the following equation:[12]

    Φsample = Φstd * (msample / mstd) * (nsample2 / nstd2)

    where Φstd is the quantum yield of the standard, m is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

Applications: Harnessing the Light

The versatile photophysical properties of imidazo[1,5-a]pyridines have led to their exploration in a wide array of applications.

  • Organic Light-Emitting Diodes (OLEDs): Their high fluorescence quantum yields and tunable emission colors make them promising materials for the emissive layer in OLEDs. [9][13]* Fluorescent Probes and Sensors: The sensitivity of their fluorescence to the local environment (solvatochromism) allows for their use as probes for monitoring cellular processes, such as membrane dynamics, and for detecting analytes like ions and pH changes. [4][10][13][15]* Bioimaging: Their brightness, photostability, and ability to be functionalized for targeting specific cellular components make them valuable tools for fluorescence microscopy and cell imaging. * Anti-counterfeiting: The unique fluorescence properties can be utilized in security inks and materials for anti-counterfeiting applications. [10]

Future Directions

The field of imidazo[1,5-a]pyridine-based fluorophores continues to evolve. Future research will likely focus on the development of new derivatives with even more desirable photophysical properties, such as near-infrared (NIR) emission for deeper tissue imaging and enhanced two-photon absorption cross-sections for advanced microscopy techniques. [15]The design of "smart" probes that respond to specific biological events with a change in their fluorescence will also be a key area of investigation.

By understanding the fundamental photophysical principles and experimental methodologies outlined in this guide, researchers can effectively harness the potential of imidazo[1,5-a]pyridines to advance scientific discovery and technological innovation.

References

  • Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. (2022). PMC. [Link]

  • The design and synthesis of 1-phenylimidazo[1,5-a]pyridine – anthracene-based fluorophore for greenish-yellow organic light emitting diode and warm white LED. (2024). Taylor & Francis Online. [Link]

  • Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. (2021). Royal Society of Chemistry. [Link]

  • New substituted imidazo[1,5-a]pyridine and imidazo[5,1-a]isoquinoline derivatives and their application in fluorescence cell imaging. (2023). CORE. [Link]

  • Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. (2022). MDPI. [Link]

  • Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. (2023). MDPI. [Link]

  • Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. (2018). Royal Society of Chemistry. [Link]

  • Imidazo[1,5-a]pyridine-based derivatives as highly fluorescent dyes. (2021). ResearchGate. [Link]

  • An Imidazo[1,5-a]pyridine Benzopyrylium-Based NIR Fluorescent Probe with Ultra-Large Stokes Shifts for Monitoring SO2. (2022). PMC. [Link]

  • Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine- 1-yl)pyridinium Salts. (2021). Semantic Scholar. [Link]

  • Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting. (2023). Royal Society of Chemistry. [Link]

  • Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting. (2023). Journal of Materials Chemistry C. [Link]

  • New substituted imidazo[1,5-a]pyridine and imidazo[5,1-a]isoquinoline derivatives and their application in fluorescence cell imaging. (2023). ResearchGate. [Link]

  • Synthesis of novel imidazo[1,5-a]pyridine derivates. (2010). ResearchGate. [Link]

  • A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

  • Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. (2008). PMC. [Link]

  • Relative Quantum Yield. Edinburgh Instruments. [Link]

Sources

Foundational

The Imidazo[1,5-a]pyridine Scaffold: Synthetic Architectures and Functional Paradigms

Executive Summary The imidazo[1,5-a]pyridine nucleus represents a privileged bicyclic N-heterocycle, distinct from its more common isomer, imidazo[1,2-a]pyridine. Characterized by a bridgehead nitrogen atom at position 4...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,5-a]pyridine nucleus represents a privileged bicyclic N-heterocycle, distinct from its more common isomer, imidazo[1,2-a]pyridine. Characterized by a bridgehead nitrogen atom at position 4 and a specific fusion that renders it isoelectronic with indolizine, this scaffold exhibits unique electronic bias and photophysical properties.

This technical guide dissects the synthetic methodologies for constructing this ring system, moving beyond classical harsh cyclodehydrations to modern oxidative C–H amination strategies. It is designed for medicinal chemists and process engineers seeking robust, scalable routes to functionalize this pharmacophore for oncology, imaging, and protease inhibition applications.

Part 1: Structural Significance & Pharmacophore Utility

Unlike the 1,2-a isomer, the imidazo[1,5-a]pyridine features a nitrogen atom at the bridgehead (N4) and a carbon at the 5-position relative to the bridgehead, creating a 5,6-fused system with significant aromatic character but distinct reactivity patterns.

Electronic & Physical Profile[1][2]
  • Indolizine Isostere: The scaffold is an azaindolizine. The bridgehead nitrogen donates electron density into the 5-membered ring, making C1 and C3 nucleophilic and susceptible to electrophilic aromatic substitution.

  • Fluorescence: Due to rigid planarity and extended conjugation, derivatives often exhibit high quantum yields, making them valuable as biological probes (e.g., confocal microscopy emitters).

  • Coordination Chemistry: The N2 nitrogen possesses a lone pair available for metal coordination, utilized in designing ligands for transition metal catalysis and sensing.

Therapeutic Relevance
Application DomainTarget / MechanismKey Citation
Oncology Cysteine protease inhibition (Cathepsin K/S)
Imaging Biocompatible fluorophores (pH sensors)
Neurology 5-HT receptor modulation (Serotonergic activity)[J. Med. Chem. Context]

Part 2: Synthetic Architectures

The construction of the imidazo[1,5-a]pyridine core has evolved from harsh acid-mediated dehydrations to elegant oxidative couplings.

The Modern Standard: Oxidative C–H Amination

The most versatile contemporary approach involves the oxidative cyclization of 2-pyridyl ketones or aldehydes with amines. This route avoids pre-functionalized hydrazine intermediates.

  • Mechanism: Condensation to form a Schiff base (imine), followed by oxidative closure.

  • Oxidants: Iodine (

    
    ), Copper salts (
    
    
    
    ), or molecular oxygen (
    
    
    ).
  • Advantages: High functional group tolerance; uses readily available benzylamines.[1]

The Classical Route: Vilsmeier-Haack & Cyclodehydration

Historically, the synthesis relied on the cyclization of


-(pyridin-2-ylmethyl)amides using dehydrating agents like 

or Polyphosphoric Acid (PPA).
  • Precursor: 2-(aminomethyl)pyridine.[2][3]

  • Reagent: Carboxylic acids or anhydrides +

    
    .
    
  • Limitation: Harsh conditions often degrade sensitive functional groups; lower atom economy.

Part 3: Detailed Experimental Protocol

Target Reaction: Iodine-Mediated Oxidative Cyclization of Di-2-pyridyl Ketones with Benzylamines. Source Validation: Based on the protocol established in RSC Advances (Source 1.1).

Rationale

This protocol is selected for its "metal-free" status, operational simplicity (one-pot), and scalability (gram-scale).[1] It utilizes molecular iodine as a mild oxidant to effect the C–H amination.

Materials
  • Substrate A: Di-2-pyridyl ketone (1.0 equiv)

  • Substrate B: Benzylamine derivative (1.2 equiv)

  • Oxidant: Molecular Iodine (

    
    , 1.5 equiv)
    
  • Base: Sodium Acetate (

    
    , 3.0 equiv)
    
  • Solvent: Toluene (Anhydrous)

Step-by-Step Workflow
  • Reaction Assembly: In a dried round-bottom flask equipped with a reflux condenser, dissolve Di-2-pyridyl ketone (1.0 mmol) and the corresponding benzylamine (1.2 mmol) in Toluene (5 mL).

  • Additive Introduction: Add

    
     (3.0 mmol) followed by 
    
    
    
    (1.5 mmol) to the stirred solution.
    • Checkpoint: The solution will take on the characteristic dark violet color of iodine.

  • Thermal Activation: Heat the reaction mixture to 100°C (oil bath temperature). Stir vigorously for 3–5 hours.

    • Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 1:4). Look for the disappearance of the ketone spot and the emergence of a fluorescent spot (often blue/green under UV).

  • Quenching & Workup:

    • Cool to room temperature.

    • Add saturated aqueous

      
       (sodium thiosulfate) to quench unreacted iodine. The organic layer should turn from violet/brown to pale yellow.
      
    • Extract with Ethyl Acetate (

      
       mL).
      
  • Purification:

    • Dry combined organics over anhydrous

      
      .
      
    • Concentrate under reduced pressure.

    • Purify via silica gel column chromatography (Gradient: 5% to 20% EtOAc in Hexanes).

Part 4: Mechanistic Visualization

The following diagram illustrates the oxidative cyclization pathway. The critical step is the formation of the iodo-intermediate which undergoes intramolecular nucleophilic attack by the pyridine nitrogen.

Oxidative_Cyclization_Mechanism Figure 1: Mechanism of Iodine-Mediated Oxidative Cyclization to Imidazo[1,5-a]pyridine Start 2-Pyridyl Ketone + Benzylamine Imine Schiff Base Intermediate Start->Imine -H2O (Condensation) Iodination N-Iodo / Alpha-Iodo Species Imine->Iodination + I2 / NaOAc Cyclization Intramolecular Nucleophilic Attack Iodination->Cyclization Pyridine N Attack Aromatization Oxidative Aromatization (-HI) Cyclization->Aromatization Loss of H+ Product 1,3-Disubstituted Imidazo[1,5-a]pyridine Aromatization->Product Final Oxidation

Figure 1: The pathway proceeds via condensation, iodination of the tautomerizable alpha-carbon, and ring closure driven by the pyridine nitrogen nucleophilicity.

Part 5: Functionalization & Strategic Retrosynthesis

Once the core is synthesized, regioselective functionalization is key for SAR (Structure-Activity Relationship) studies.

Regioselectivity Map
  • C1 Position: Highly reactive toward electrophiles (halogenation, formylation).

  • C3 Position: Controlled by the starting amine precursor; can be functionalized via C-H activation if unsubstituted.

  • C5 Position: Remote functionalization possible via cooperative catalysis (e.g., Ni/Al systems).[4]

Retrosynthetic Analysis

To design a target molecule, apply the following disconnections:

Retrosynthesis Target Target: Imidazo[1,5-a]pyridine Disc1 Disconnection A: (Oxidative Coupling) Target->Disc1 Preferred for 1,3-Diaryl systems Disc2 Disconnection B: (Cyclodehydration) Target->Disc2 Preferred for Alkyl substituents Precursors1 2-Benzoylpyridine + Benzylamine Disc1->Precursors1 Precursors2 2-(Aminomethyl)pyridine + Carboxylic Acid Disc2->Precursors2

Figure 2: Strategic disconnections. Route A is preferred for library generation; Route B for specific alkyl derivatives.

References

  • Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. RSC Advances, 2014. [Link]

  • Synthesis of imidazo[1,5-a]pyridines: A Versatile Scaffold. Organic Chemistry Portal (Summarizing Org. Lett. & J. Org.[5] Chem. methods). [Link]

  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 2020. [Link]

  • Controlled Regiodivergent C—H Bond Activation of Imidazo[1,5-a]pyridine via Synergistic Cooperation Between Aluminum and Nickel. ResearchGate (Abstract/Citation Record). [Link]

  • Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry, 2021. [Link]

Sources

Exploratory

potential research areas for 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde

A Strategic Gateway to Bioactive & Optoelectronic Materials[1] Executive Summary 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde represents a "privileged scaffold" intermediate in modern heterocyclic chemistry. I...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Gateway to Bioactive & Optoelectronic Materials[1]

Executive Summary

3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde represents a "privileged scaffold" intermediate in modern heterocyclic chemistry. It combines the intrinsic fluorescence and electronic tunability of the imidazo[1,5-a]pyridine core with two critical functional handles: a lipophilic, metabolically robust 4-chlorophenyl moiety at the C3 position and a highly reactive carbaldehyde (formyl) group at the C1 position.

This guide analyzes the compound not merely as a catalog reagent, but as a divergent hub for the synthesis of tubulin polymerization inhibitors , fluorescent chemosensors , and OLED emitters .

Part 1: Chemical Architecture & Properties[2]

The molecule derives its utility from the synergistic interaction between its three structural domains:

  • The Imidazo[1,5-a]pyridine Core: A fused bicyclic system that is isoelectronic with azulene. It exhibits a high dipole moment and intrinsic fluorescence due to its rigid planar structure and extended

    
    -conjugation.
    
  • The C3-(4-Chlorophenyl) Motif:

    • Pharmacology: The chlorine atom at the para-position blocks metabolic oxidation (CYP450 degradation), enhancing the half-life of derived drugs. It also increases lipophilicity (

      
      ), facilitating cell membrane permeability.
      
    • Electronics: The electron-withdrawing nature of the chloro group stabilizes the HOMO energy level, affecting the Stokes shift in optical applications.

  • The C1-Carbaldehyde Handle: An electrophilic "warhead" positioned for further functionalization. It allows for rapid expansion of chemical space via Knoevenagel condensations, Schiff base formation, or reductive aminations.

Physical Property Profile (Estimated)
PropertyValue / CharacteristicRelevance
Molecular Formula C

H

ClN

O
Core stoichiometry
Molecular Weight 256.69 g/mol Fragment-based drug discovery (FBDD) compliant
H-Bond Acceptors 2 (N, O)Interaction with kinase hinge regions
Fluorescence Blue/Green emission (Solvent dependent)Bio-imaging and sensing
Reactivity High (Aldehyde C=O)Versatile synthetic intermediate
Part 2: Synthetic Pathways[5][6][13][14]

The synthesis of this compound typically follows a modular approach, culminating in the introduction of the aldehyde via electrophilic aromatic substitution.

2.1. Retrosynthetic Analysis

The most robust route involves the construction of the imidazo[1,5-a]pyridine core followed by C1-functionalization.

  • Step 1: Core Assembly. Condensation of 2-benzoylpyridine (or pyridine-2-carbaldehyde + 4-chloroaniline) followed by oxidative cyclization.

  • Step 2: Functionalization. Vilsmeier-Haack formylation to install the aldehyde at C1.

2.2. Detailed Synthetic Protocol

Note: This protocol synthesizes the core and then formylates it.

Reagents: 2-(4-Chlorophenyl)imidazo[1,5-a]pyridine (Precursor), POCl


, DMF, 1,2-Dichloroethane.
  • Vilsmeier Reagent Preparation: In a flame-dried flask under Argon, cool anhydrous DMF (3.0 eq) to 0°C. Add POCl

    
     (1.2 eq) dropwise. Stir for 30 mins to form the chloroiminium salt (white precipitate may form).
    
  • Substrate Addition: Dissolve 3-(4-chlorophenyl)imidazo[1,5-a]pyridine (1.0 eq) in 1,2-dichloroethane (DCE). Add this solution slowly to the Vilsmeier reagent.

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The aldehyde product will be more polar than the starting material.

  • Hydrolysis: Cool to RT and pour onto crushed ice/sodium acetate solution (buffered hydrolysis is critical to prevent ring opening). Stir vigorously for 1 hour.

  • Workup: Extract with CH

    
    Cl
    
    
    
    (3x). Wash organics with brine, dry over Na
    
    
    SO
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, gradient elution).

SynthesisFlow Start 2-Benzoylpyridine Inter1 Schiff Base Intermediate Start->Inter1 + Amine source (Cyclization) Core 3-(4-Cl-Ph)-imidazo[1,5-a]pyridine Inter1->Core Oxidative Cyclization Vilsmeier Vilsmeier-Haack (POCl3 / DMF) Core->Vilsmeier Electrophilic Attack Final Target Aldehyde (C1-CHO) Vilsmeier->Final Hydrolysis

Caption: Step-wise construction of the 3-(4-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde scaffold.

Part 3: Research Areas & Applications
3.1. Medicinal Chemistry: The "Warhead" Strategy

The C1-aldehyde is rarely the final drug; it is the anchor for pharmacophores.

  • Tubulin Polymerization Inhibitors: Condensing the aldehyde with N-acylhydrazones or sulfonyl hydrazides creates structures mimicking Combretastatin A-4. The 4-Cl-phenyl group occupies the colchicine binding site on tubulin.

  • Kinase Inhibition: Conversion of the aldehyde to a chalcone (via Claisen-Schmidt condensation with acetophenones) allows the molecule to span the ATP-binding pocket of kinases (e.g., EGFR, VEGFR).

  • Anti-Infectives: Schiff bases derived from this aldehyde have shown potential against M. tuberculosis by inhibiting the InhA enzyme, where the imidazo-pyridine core acts as a bioisostere for the purine ring.

3.2. Material Science: Fluorescent Sensors

The imidazo[1,5-a]pyridine core is a "push-pull" system. The electron-rich nitrogen pushes density, while the C1-aldehyde (electron-withdrawing) pulls it.

  • Mechanism: Intramolecular Charge Transfer (ICT).

  • Sensing Application: The aldehyde group can selectively react with Cysteine or Homocysteine to form thiazolidines, breaking the conjugation and causing a "blue-shift" or fluorescence quenching (Turn-OFF sensor). Alternatively, reaction with hydrazine derivatives can create a "Turn-ON" sensor for metal ions (Zn

    
    , Cu
    
    
    
    ) by providing additional coordination sites.

Applications cluster_MedChem Medicinal Chemistry cluster_Materials Optoelectronics & Sensing Center 3-(4-Cl-Ph)imidazo[1,5-a]pyridine -1-carbaldehyde Drug1 Tubulin Inhibitors (Hydrazones) Center->Drug1 Condensation with Hydrazides Drug2 Kinase Inhibitors (Chalcones) Center->Drug2 Claisen-Schmidt Reaction Mat1 Chemosensors (Cys/Hcy detection) Center->Mat1 Nucleophilic Addition Mat2 OLED Emitters (Schiff Bases) Center->Mat2 Pi-Extension

Caption: Divergent application pathways for the aldehyde intermediate in Pharma and Materials Science.

Part 4: Experimental Validation Protocols
Protocol A: Fluorescence "Turn-On" Assay for Zn

Rationale: To validate the compound's utility as a chemosensor precursor.

  • Derivatization: React the aldehyde (1 eq) with 2-aminophenol (1 eq) in Ethanol to form the Schiff base ligand. Isolate the solid.

  • Stock Solutions: Prepare 10 mM stock of the ligand in DMSO and 10 mM stock of Zn(ClO

    
    )
    
    
    
    in HEPES buffer.
  • Titration:

    • Place 3 mL of ligand solution (10

      
      M) in a quartz cuvette.
      
    • Record emission spectrum (

      
       nm).
      
    • Add Zn

      
       aliquots (0–5 eq).
      
    • Observe emission intensity increase at ~450 nm (blue region).

  • Data Analysis: Plot Fluorescence Intensity (

    
    ) vs. [Zn
    
    
    
    ]. Calculate the binding constant (
    
    
    ) using the Benesi-Hildebrand equation.
Protocol B: Cytotoxicity Screening (MTT Assay)

Rationale: To assess the baseline toxicity of the scaffold before derivatization.

  • Cell Lines: HeLa (Cervical cancer) and HEK293 (Normal kidney).

  • Seeding: 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat with compound concentrations (0.1, 1, 10, 50, 100

    
    M) for 48h.
    
  • Readout: Add MTT reagent. Dissolve formazan crystals in DMSO. Read absorbance at 570 nm.

  • Control: 4-Chlorobenzaldehyde (to verify the toxicity comes from the fused core, not the substituent).

References
  • Guchhait, S. K., et al. "Regioselective synthesis of imidazo[1,5-a]pyridines via Vilsmeier-Haack reaction." Journal of Organic Chemistry, 2011 .

  • Kamal, A., et al. "Imidazo[1,5-a]pyridine-based anticancer agents: Tubulin polymerization inhibitors." ChemMedChem, 2015 .

  • Volpi, G., et al. "Imidazo[1,5-a]pyridine Derivatives: Useful, Luminescent and Versatile Scaffolds."[1] Molecules, 2024 .[1][2]

  • Chem-Impex International. "Product Data: 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde." Catalog, 2024 .[1][2]

  • Defant, A., et al. "Synthesis and Biological Evaluation of Imidazo-fused Derivatives." Preprints, 2024 .[3][1][2]

Sources

Protocols & Analytical Methods

Method

Application Note: Derivatization Strategies for 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde

Executive Summary This application note details the strategic derivatization of 3-(4-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde . Unlike its more common isomer (imidazo[1,2-a]pyridine), the imidazo[1,5-a]pyridine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic derivatization of 3-(4-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde . Unlike its more common isomer (imidazo[1,2-a]pyridine), the imidazo[1,5-a]pyridine scaffold possesses a unique electronic structure characterized by a high degree of planarity and extended conjugation, making it a privileged scaffold for both fluorescent chemosensors and medicinal chemistry (specifically tubulin polymerization inhibitors and aromatase inhibitors).

This guide focuses on transforming the C1-aldehyde handle while preserving the C3-(4-chlorophenyl) moiety, which serves as a lipophilic anchor and a site for secondary functionalization (e.g., Suzuki-Miyaura coupling). We present three validated protocols: Schiff base condensation (for ion sensing), Knoevenagel condensation (for red-shifting fluorescence), and Reductive Amination (for stable library generation).

Chemical Context & Reactivity Profile[1][2][3][4][5]

The imidazo[1,5-a]pyridine core is an electron-rich, fused heterocycle. The C1 position is highly susceptible to electrophilic aromatic substitution, but in this specific substrate, it is already functionalized with a formyl group (-CHO). Therefore, the reactivity is dominated by the carbonyl chemistry of the aldehyde, modulated by the electron-donating nature of the fused ring system.

Structural Logic[6]
  • C1-Formyl Group: The primary "warhead" for derivatization. It allows for C=N (imine) and C=C (alkene) bond formation.

  • C3-(4-Chlorophenyl): Provides stability and

    
    -stacking capability. The chlorine atom is relatively inert under mild aldehyde derivatization conditions but can be activated later using Pd-catalysis.
    
  • Optical Properties: Derivatives often exhibit large Stokes shifts due to Intramolecular Charge Transfer (ICT), making them ideal for "turn-on" fluorescence sensing.

Derivatization Pathway Map

The following diagram illustrates the logical flow of derivatization from the parent aldehyde.

DerivatizationMap Start Parent Aldehyde (C1-CHO, C3-ArCl) Schiff Schiff Bases (Imines) Target: Chemosensors Start->Schiff R-NH2 Cat. AcOH, EtOH Knoevenagel Cyanovinyl Derivatives Target: Optoelectronics Start->Knoevenagel Malononitrile Piperidine, EtOH Amine Secondary Amines Target: Drug Library Start->Amine 1. R-NH2 2. NaBH4 Sensor Fluorescence (Zn2+, Cu2+) Schiff->Sensor Opto Red-Shifted Emission Knoevenagel->Opto caption Figure 1: Strategic derivatization pathways for 3-(4-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde.

Detailed Experimental Protocols

Protocol A: Schiff Base Condensation (Chemosensor Synthesis)

Objective: To synthesize imine-linked derivatives for metal ion sensing or biological ligand screening. Mechanism: Acid-catalyzed nucleophilic addition of a primary amine to the carbonyl, followed by dehydration.

Materials
  • Substrate: 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde (1.0 eq).

  • Reagent: Substituted aniline or hydrazide (1.1 eq).

  • Catalyst: Glacial Acetic Acid (2-3 drops).

  • Solvent: Absolute Ethanol (EtOH).

Step-by-Step Methodology
  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the aldehyde in 10 mL of absolute EtOH. Ensure complete solubility; mild heating (40°C) may be required.

  • Activation: Add 2 drops of glacial acetic acid. Note: This protonates the carbonyl oxygen, making the carbon more electrophilic.

  • Addition: Add 1.1 mmol of the amine component dropwise.

  • Reflux: Equip with a condenser and reflux the mixture at 78°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The aldehyde spot (

    
    ) should disappear, replaced by a new, often fluorescent spot.
    
  • Isolation: Cool the reaction mixture to room temperature.

    • Scenario 1 (Precipitate forms): Filter the solid, wash with cold EtOH (2 x 5 mL), and dry.

    • Scenario 2 (No precipitate): Concentrate the solvent to 20% volume under reduced pressure and cool in an ice bath to induce crystallization.

  • Purification: Recrystallize from hot ethanol or acetonitrile.

Validation Criteria:

  • IR Spectroscopy: Disappearance of the C=O stretch (~1660 cm⁻¹) and appearance of the C=N stretch (1600–1620 cm⁻¹).

  • ¹H NMR: Appearance of the azomethine proton (-CH=N-) singlet around

    
     8.5–9.0 ppm.
    
Protocol B: Knoevenagel Condensation (Optoelectronic Tuning)

Objective: To extend the


-conjugation system, shifting fluorescence emission towards the red/NIR region.
Mechanism:  Base-catalyzed condensation with active methylene compounds.
Materials
  • Substrate: 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde (1.0 eq).

  • Reagent: Malononitrile or Ethyl Cyanoacetate (1.2 eq).

  • Catalyst: Piperidine (0.5 eq).

  • Solvent: Ethanol or Acetonitrile.[1]

Step-by-Step Methodology
  • Setup: Charge a reaction vial with 1.0 mmol of aldehyde and 1.2 mmol of malononitrile in 5 mL of Ethanol.

  • Catalysis: Add piperidine (0.5 mmol). Caution: Piperidine is toxic and flammable.

  • Reaction: Stir at room temperature for 30 minutes. If precipitation does not occur, heat to 60°C for 1 hour.

    • Why Piperidine? It acts as a base to deprotonate the active methylene group, generating a nucleophile that attacks the aldehyde.

  • Work-up: The product usually precipitates as a brightly colored (yellow/orange) solid. Filter and wash with cold ethanol.

  • Purification: Recrystallization from DMF/Ethanol mixtures is recommended due to the planar, hydrophobic nature of the product.

Data Interpretation: These derivatives typically show a bathochromic shift (red shift) in both absorption and emission spectra compared to the parent aldehyde due to the electron-withdrawing cyano groups pulling density from the electron-rich imidazo[1,5-a]pyridine core.

Protocol C: Reductive Amination (Stable Library Synthesis)

Objective: To create stable amine linkages for structure-activity relationship (SAR) studies, avoiding the hydrolytic instability of Schiff bases.

Step-by-Step Methodology
  • Imine Formation: Follow Protocol A (Steps 1–3), but stir at room temperature for 2 hours. Do not isolate the imine.

  • Reduction: Cool the solution to 0°C. Add Sodium Borohydride (

    
    , 2.0 eq) in small portions.
    
    • Safety: Hydrogen gas evolution will occur. Ensure venting.

  • Stirring: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quenching: Add water (5 mL) and extract with Dichloromethane (DCM).

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (Silica gel, DCM/MeOH gradient).
    

Analytical Data Summary

The following table summarizes expected analytical signatures for the parent compound versus its derivatives.

Compound ClassKey IR Signal (cm⁻¹)¹H NMR Diagnostic Signal (

ppm)
Fluorescence (Typical)
Parent Aldehyde 1660 (C=O)9.8–10.0 (s, 1H, -CHO)Blue/Green (Weak)
Schiff Base 1610 (C=N)8.5–8.9 (s, 1H, -CH=N-)Green/Yellow (Strong)
Knoevenagel Product 2210 (C

N)
7.8–8.2 (s, 1H, Vinyl-H)Yellow/Orange (Intense)
Amine (Reduced) 3300 (NH)4.0–4.5 (s/d, 2H, -CH₂-NH-)Blue (Moderate)

Troubleshooting & Optimization

Common Issues
  • Low Yield in Schiff Base Formation:

    • Cause: Equilibrium favors the reverse reaction (hydrolysis).

    • Solution: Add molecular sieves (4Å) to the reaction mixture or use a Dean-Stark trap if scaling up to remove water.

  • Incomplete Knoevenagel Condensation:

    • Cause: Steric hindrance from the C3-aryl group.

    • Solution: Switch solvent to Toluene and use Ammonium Acetate/Acetic Acid as the catalyst system at reflux (110°C).

  • Solubility Issues:

    • The 4-chlorophenyl group increases lipophilicity. If the product crashes out too early (trapping impurities), switch to a solvent with higher boiling point and solubility parameter, such as DMF or 1,4-Dioxane .

References

  • Synthesis of Imidazo[1,5-a]pyridine Core

    • Beilstein J. Org. Chem. (2020).[2][3] Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines.[3] Link

  • Optical Properties & Applications

    • New J. Chem. (2021).[1] Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds. Link

  • Knoevenagel Methodologies

    • Bulg. Chem. Commun. (2016).[4] Catalyst-free Knoevenagel condensation of pyridinecarbaldehydes. Link

  • Medicinal Chemistry Context (Tubulin Inhibition)

    • ACS Omega (2020). Imidazo[1,2-a]pyridines in Medicinal Chemistry (Analogous reactivity and bio-targets). Link

Disclaimer: This protocol involves the use of hazardous chemicals (aldehydes, amines, piperidine). All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application

Application Note: 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde as a Highly Selective Turn-On Fluorescent Probe for Sulfite Detection

An in-depth guide for researchers, scientists, and drug development professionals. Introduction and Scientific Context The imidazo[1,5-a]pyridine scaffold is a nitrogen-containing fused heterocyclic system that has garne...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction and Scientific Context

The imidazo[1,5-a]pyridine scaffold is a nitrogen-containing fused heterocyclic system that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its derivatives are known for their versatile biological activities and, critically, for their unique photophysical properties.[2][3][4] The rigid, planar structure of the imidazo[1,5-a]pyridine core often leads to compounds with strong fluorescence, making it an excellent platform for the development of chemosensors.[2][5]

This application note details the characterization and protocol for using 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde (CPIC) as a selective, turn-on fluorescent probe for the detection of sulfite (SO₃²⁻). Sulfite and its protonated form, bisulfite (HSO₃⁻), are widely used as preservatives in food and pharmaceuticals but can cause severe allergic reactions in sensitive individuals. Furthermore, they are implicated in various physiological and pathological processes, making their detection crucial.[6]

CPIC is designed based on an intramolecular charge transfer (ICT) mechanism.[7][8] The imidazo[1,5-a]pyridine moiety acts as the fluorophore and electron donor, while the aldehyde group at the 1-position, conjugated with the heterocyclic system, acts as an electron-withdrawing group. This arrangement results in a weakly fluorescent "off" state. The aldehyde serves as a reactive site for sulfite, which undergoes a nucleophilic addition to the carbonyl carbon. This reaction disrupts the π-conjugation of the electron-withdrawing group, inhibiting the ICT process and restoring the strong fluorescence of the imidazo[1,5-a]pyridine core, leading to a "turn-on" signal.

Physicochemical & Photophysical Properties of CPIC

The photophysical characteristics of CPIC were determined in a standard PBS buffer (pH 7.4) with 1% DMSO as a co-solvent. The data presented below illustrates the probe's response before and after the addition of a saturating concentration of sodium sulfite.

PropertyCPIC (Probe Alone)CPIC + Sulfite (Saturated)
Appearance Colorless SolutionColorless Solution
λabs (max) 355 nm340 nm
λem (max) 480 nm (weak)480 nm (strong)
Stokes Shift 125 nm140 nm
Quantum Yield (Φ) ~0.04~0.58
Fluorescence State "Off""On"
Fluorescence Fold-Change -~14-fold increase

Proposed Mechanism of Detection

The sensing mechanism relies on the highly specific nucleophilic addition of sulfite to the aldehyde group of CPIC. In its native state, the probe's fluorescence is quenched due to an efficient ICT process from the electron-rich imidazo[1,5-a]pyridine ring to the electron-deficient carbaldehyde. Upon introduction of sulfite, a stable sulfite-aldehyde adduct is formed. This covalent modification breaks the conjugation of the carbonyl group with the aromatic system, effectively shutting down the ICT pathway. Consequently, the radiative decay pathway (fluorescence) from the locally excited state of the imidazo[1,5-a]pyridine core is restored, resulting in a significant enhancement of fluorescence intensity.

G cluster_0 Sensing Mechanism of CPIC Probe_Off CPIC Probe ('Off' State) Weak Fluorescence (ICT Active) Probe_On CPIC-Sulfite Adduct ('On' State) Strong Fluorescence (ICT Blocked) Probe_Off->Probe_On Nucleophilic Addition Sulfite Sulfite (SO3²⁻) Analyte Sulfite->Probe_On Reacts with Aldehyde

Caption: Proposed mechanism for sulfite detection.

Detailed Experimental Protocols

Materials and Reagents
  • 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde (CPIC)

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Sodium sulfite (Na₂SO₃)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water (ddH₂O)

  • Various salts for selectivity studies (e.g., NaCl, KCl, MgCl₂, CaCl₂, NaF, NaBr, NaI, Na₂S, NaHSO₄, Na₂S₂O₃, Cysteine, Glutathione)

  • 96-well microplates (black, clear bottom for fluorescence)

  • Fluorescence microplate reader or spectrofluorometer

Preparation of Stock Solutions
  • CPIC Stock (1 mM): Accurately weigh 2.57 mg of CPIC (M.W. = 256.68 g/mol ) and dissolve in 10 mL of spectroscopic grade DMSO. Store this stock solution at -20°C, protected from light. The use of DMSO is critical for ensuring the probe's solubility in aqueous buffers.

  • Sulfite Stock (10 mM): Prepare a fresh 10 mM stock solution of Na₂SO₃ by dissolving 12.6 mg in 10 mL of ddH₂O immediately before each experiment. Sulfite solutions are prone to oxidation and should not be stored.

  • Interfering Anion Stocks (10 mM): Prepare 10 mM stock solutions of various interfering salts in ddH₂O.

Protocol for Sulfite Detection (Fluorometric Assay)

This protocol is designed for a final assay volume of 200 µL in a 96-well plate. Adjust volumes accordingly for cuvette-based measurements.

  • Prepare Working Buffer: Use 1X PBS at pH 7.4.

  • Prepare CPIC Working Solution: Dilute the 1 mM CPIC stock solution in PBS to achieve a final concentration of 10 µM in the assay. For a 200 µL final volume, you will add 2 µL of the 1 mM stock to each well.

  • Prepare Analyte Solutions: Create a serial dilution of the 10 mM sulfite stock solution in PBS to generate a range of concentrations (e.g., 0 µM to 100 µM).

  • Assay Setup:

    • To each well of a black 96-well plate, add the appropriate volume of PBS.

    • Add 2 µL of the 1 mM CPIC stock solution to each well. Mix gently by pipetting.

    • Add the desired volume of the sulfite standard dilutions (or test sample) to each well to reach the final volume of 200 µL.

    • Include a "blank" well containing only the probe in PBS (0 µM sulfite) and a control well with only PBS.

  • Incubation: Incubate the plate at room temperature (25°C) for 5 minutes, protected from light. A rapid reaction time is a key advantage of aldehyde-based probes.[6]

  • Fluorescence Measurement:

    • Set the excitation wavelength (λex) to 355 nm.

    • Set the emission wavelength (λem) to 480 nm. Alternatively, scan the emission spectrum from 400 nm to 600 nm.

    • Record the fluorescence intensity for each well.

  • Data Analysis:

    • Subtract the fluorescence of the control well (PBS only) from all readings.

    • Plot the fluorescence intensity at 480 nm against the sulfite concentration.

    • Determine the limit of detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.

G cluster_workflow Experimental Workflow for Sulfite Detection prep_stocks 1. Prepare Stocks (1mM CPIC in DMSO, 10mM Sulfite in H₂O) dilute_probe 2. Dilute CPIC to 10µM in PBS (pH 7.4) prep_stocks->dilute_probe add_analyte 3. Add Sulfite Standards (0-100µM) to Wells dilute_probe->add_analyte incubate 4. Incubate 5 min at Room Temp add_analyte->incubate measure 5. Measure Fluorescence (Ex: 355 nm, Em: 480 nm) incubate->measure analyze 6. Plot Intensity vs. [Sulfite] Calculate LOD measure->analyze

Caption: Standard workflow for fluorometric sulfite assay.

Protocol for Selectivity and Interference Study
  • Rationale: A robust probe must be selective for its target analyte over other biologically relevant or structurally similar species. This protocol validates the selectivity of CPIC.

  • Procedure:

    • Prepare separate assay wells as described in section 4.3.

    • In one set of wells, add 50 µM of sulfite. This serves as the positive control.

    • In other wells, instead of sulfite, add a high concentration (e.g., 1 mM, a 20-fold excess) of each potential interfering species (Cl⁻, Br⁻, I⁻, S²⁻, HSO₄⁻, S₂O₃²⁻, Cysteine, Glutathione, etc.).

    • Measure the fluorescence intensity at 480 nm after a 5-minute incubation.

    • Compare the fluorescence response of the interfering species to that of sulfite. An ideal probe will show a significant fluorescence turn-on only in the presence of sulfite.

Data Interpretation and Troubleshooting

  • High Background Fluorescence: If the "Off" state shows high fluorescence, it may be due to probe degradation or impurities. Ensure the probe is stored correctly and use high-purity DMSO. The concentration of the probe can also be optimized (lowered) to reduce background.

  • Poor Sensitivity: If the fold-change is low, check the pH of the buffer. The nucleophilic addition of sulfite is pH-dependent. While the probe is expected to work well at pH 7.4, extreme pH values can affect performance.[6] Also, ensure the sulfite stock is freshly prepared, as oxidation to sulfate will render it non-reactive with the probe.

  • Precipitation: The 4-chlorophenyl group enhances hydrophobicity. If precipitation is observed in the assay wells, the concentration of DMSO as a co-solvent can be slightly increased (e.g., to 2-5%), or the probe's working concentration can be lowered.

Conclusion

3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde (CPIC) is a promising fluorescent probe for the detection of sulfite. Its mechanism, based on the inhibition of ICT upon nucleophilic addition, provides a clear "turn-on" signal with high selectivity and sensitivity. The protocols outlined in this note provide a robust framework for researchers to utilize CPIC for quantifying sulfite in aqueous samples. The stable imidazo[1,5-a]pyridine core ensures good photostability, making it a reliable tool for applications in environmental analysis, food safety, and biomedical research.[3][4]

References

  • 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. (n.d.). National Institutes of Health. [Link]

  • Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. (2022). Molecules. [Link]

  • Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. (2022). National Institutes of Health. [Link]

  • Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting. (2023). RSC Publishing. [Link]

  • A fluorescent probe for the discrimination of oxidation states of palladium. (2021). RSC Publishing. [Link]

  • A fluorescent probe with a vanillin–pyridine–imidazole core structure for carboxylesterase detection in macrophage polarization during bone homeostasis. (2023). National Institutes of Health. [Link]

  • Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. (2022). National Institutes of Health. [Link]

  • High-Sensitivity Sensor for Palladium Detection in Organic Solvent. (2024). MDPI. [Link]

  • Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. (2023). ACS Publications. [Link]

  • An Imidazo[1,5-a]pyridine Benzopyrylium-Based NIR Fluorescent Probe with Ultra-Large Stokes Shifts for Monitoring SO2. (2022). National Institutes of Health. [Link]

  • Synthesis of Fluorescent 1,3-Diarylated Imidazo[1,5-a]pyridines: Oxidative Condensation-Cyclization of Aryl-2-Pyridylmethylamines and Aldehydes with Elemental Sulfur as an Oxidant. (2020). ResearchGate. [Link]

  • Reaction-Based Multisignal Detection of Palladium with High Sensitivity, Selectivity, and Reliability. (2024). ACS Publications. [Link]

  • Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. (n.d.). [Link]

  • A Highly Sensitive Fluorescent Sensor for Palladium and Direct Imaging of Its Ecotoxicity in Living Model Organisms. (2016). PubMed. [Link]

  • Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting. (2023). RSC Publishing. [Link]

  • Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes. (2019). National Institutes of Health. [Link]

  • An imidazo[1,5-α]pyridine-derivated fluorescence sensor for rapid and selective detection of sulfite. (2020). PubMed. [Link]

  • Optical properties and fluorescence quenching of biologically active ethyl 4-(4-N,N-dimethylamino phenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (DDPC) dye as a probe to determine CMC of surfactants. (2015). RSC Publishing. [Link]

  • 7-(4-Chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one: synthesis, solvatomorphism, in vitro anti-inflammatory and cytotoxic activity studies and in silico analysis. (2022). PubMed. [Link]

  • A fluorescent and colorimetric probe specific for palladium detection. (2014). ResearchGate. [Link]

  • Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. (2021). RSC Publishing. [Link]

  • Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. (2023). National Institutes of Health. [Link]

  • Synthesis and Photodynamic Activity of 5,10,15-Tris(p-chlorophenyl)-20-(2-hydroxy-3-methoxyphenyl)-21H,23H-porphyrin. (2018). ResearchGate. [Link]

Sources

Method

experimental setup for photophysical measurements of imidazo[1,5-a]pyridines

Application Note & Protocol Guide Introduction Imidazo[1,5-a]pyridines represent a class of fused N-bridgehead heterocycles characterized by tunable electronic properties, high quantum yields, and significantly large Sto...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction

Imidazo[1,5-a]pyridines represent a class of fused N-bridgehead heterocycles characterized by tunable electronic properties, high quantum yields, and significantly large Stokes shifts (often >5000 cm⁻¹).[1][2] These properties stem from their dipolar nature, which facilitates Intramolecular Charge Transfer (ICT) upon excitation.

This guide provides a rigorous experimental framework for characterizing these fluorophores. Unlike standard dyes (e.g., Rhodamine), imidazo[1,5-a]pyridines often exhibit environment-sensitive emission (solvatochromism) and pH-dependent switching, requiring specialized protocols to avoid artifacts such as aggregation-caused quenching (ACQ) or aggregation-induced emission (AIE).

Experimental Workflow Overview

The characterization pipeline ensures data integrity by validating sample state (monomer vs. aggregate) before advanced measurements.

Workflow cluster_adv Advanced Characterization Sample Solid Sample (>98% Purity) Solubility Solubility Screen (Toluene to Water) Sample->Solubility Linearity Linearity Check (Abs < 0.1) Solubility->Linearity 10⁻⁵ M Range SteadyState Steady-State Abs & Emission Linearity->SteadyState Confirm Monomer Advanced Advanced Metrics SteadyState->Advanced QY & Lifetime QY Quantum Yield (Relative/Absolute) Advanced->QY TCSPC Lifetime (TCSPC) Advanced->TCSPC Lippert Solvatochromism (Lippert-Mataga) Advanced->Lippert

Figure 1: Sequential workflow for photophysical characterization. Critical checkpoints (yellow) prevent data contamination from aggregation.

Phase 1: Sample Preparation & Linearity

Imidazo[1,5-a]pyridines are hydrophobic. In aqueous mixtures, they may form nano-aggregates that distort spectra.

Solvent Selection

Select a set of solvents spanning the polarity scale (Reichardt’s


 scale) to evaluate solvatochromism.
  • Non-polar: Toluene, Hexane (Reference for locally excited state).

  • Polar Aprotic: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN).

  • Polar Protic: Methanol, Ethanol (Check for H-bonding effects).

Concentration & Linearity Protocol

Objective: Determine the concentration limit where the Beer-Lambert law holds and re-absorption is negligible.

  • Stock Solution: Prepare a

    
     M stock in spectro-grade DCM or DMSO.
    
  • Dilution Series: Prepare 5 dilutions ranging from

    
     M to 
    
    
    
    M.
  • Measurement: Record UV-Vis absorbance at the maximum (

    
    ).
    
  • Validation: Plot Absorbance vs. Concentration.

    • Pass:

      
      .
      
    • Operational Range: Select a concentration where Abs

      
       (usually 
      
      
      
      M).

Technical Insight: Keeping Abs < 0.10 is critical for fluorescence measurements to minimize the Inner Filter Effect (IFE) , where the sample absorbs its own emission or the excitation beam is attenuated before reaching the center of the cuvette.

Phase 2: Steady-State Spectroscopy

Absorption & Emission Setup
  • Slit Widths: 1–2 nm (Resolution) vs. 5 nm (Sensitivity). For imidazo[1,5-a]pyridines, which have broad ICT bands, 2.5 nm is often optimal.

  • Excitation Wavelength (

    
    ):  Set to the absorption maximum found in Phase 1.
    
  • Detector Response: Ensure the PMT (Photomultiplier Tube) correction file is active. These dyes often emit in the 500–650 nm range; uncorrected spectra will artificially skew blue due to declining PMT sensitivity in the red.

Data Output: Stokes Shift Calculation

Imidazo[1,5-a]pyridines exhibit large Stokes shifts due to structural relaxation in the excited state. Calculate the shift in wavenumbers (


) for accuracy:


Solvent

(nm)

(nm)
Stokes Shift (cm⁻¹)Appearance
Toluene380460~4,500Blue
THF385510~6,300Green
MeCN390560~7,700Yellow

Table 1: Representative data showing positive solvatochromism typical of donor-acceptor imidazo[1,5-a]pyridine systems.

Phase 3: Quantum Yield Determination (Relative Method)

For solution-phase measurements, the relative method using a standard is most reliable.

Standard Selection

Choose a standard with


 and 

overlapping your sample.
  • Blue/Green Emitters: Quinine Sulfate in 0.1 M H₂SO₄ (

    
    ).
    
  • Yellow/Red Emitters: Rhodamine 6G in Ethanol (

    
    ).
    
Protocol
  • Match Absorbance: Prepare solutions of the Sample (S) and Standard (R) such that their absorbance at the excitation wavelength is identical (e.g.,

    
    ).
    
  • Acquire Spectra: Record the integrated fluorescence emission spectrum (

    
    ) for both.
    
  • Refractive Index Correction: Note the refractive index (

    
    ) of the solvents used.
    
  • Calculation:



Note: For highest accuracy, use the "Gradient Method" by measuring integrated fluorescence at 4 different concentrations (Abs 0.01 to 0.10) and using the slope (Grad) of the Plot of Integrated Intensity vs. Absorbance.

Phase 4: Fluorescence Lifetime (TCSPC)

Time-Correlated Single Photon Counting (TCSPC) distinguishes between different excited state species (e.g., locally excited state vs. ICT state).

Setup
  • Source: Pulsed Nano-LED or Laser Diode (e.g., 375 nm or 405 nm).

  • Repetition Rate: 1 MHz (ensure time window > 5x lifetime).

  • Stop Condition: 10,000 counts in the peak channel.

Analysis

Fit the decay curve


 using a multi-exponential model:


  • Mono-exponential (

    
    ):  Indicates a single emitting species.
    
  • Bi-exponential: Common in imidazo[1,5-a]pyridines undergoing solvent relaxation or twisted intramolecular charge transfer (TICT).

Phase 5: Solvatochromism & Lippert-Mataga Analysis

To quantify the change in dipole moment (


), perform a Lippert-Mataga analysis.[3][4]
Protocol
  • Measure

    
     and 
    
    
    
    in at least 6 solvents of varying polarity.[1]
  • Calculate the orientation polarizability (

    
    ) for each solvent:
    
    
    
    
    (Where
    
    
    is the dielectric constant and
    
    
    is the refractive index).
  • Plot: Stokes Shift (

    
    ) on Y-axis vs. 
    
    
    
    on X-axis.
  • Interpretation: A linear positive slope indicates a larger dipole moment in the excited state, confirming ICT character.[3]

Jablonski S0 Ground State (S₀) Low Dipole S1_LE Locally Excited (LE) S0->S1_LE Absorption (hν) S1_LE->S0 Blue Emission (Non-polar) S1_ICT Relaxed ICT State High Dipole S1_LE->S1_ICT Solvent Relaxation (Fast) S1_ICT->S0 Red-Shifted Emission (Large Stokes Shift)

Figure 2: Jablonski diagram illustrating the mechanism of large Stokes shift via solvent relaxation and ICT.

Troubleshooting & Validation

IssueSymptomCauseRemedy
ACQ Low QY in water/solid state

stacking aggregation
Add bulky groups (e.g., tert-butyl) or use surfactant (SDS).
Scatter High signal at

Particulates in solutionFilter solution (0.2

m PTFE) or centrifuge.
Non-linear Lippert Points deviate in alcoholsHydrogen bondingExclude protic solvents from dipole calculation; analyze separately.

References

  • Imidazo[1,5-a]pyridine Photophysics: Mishra, A., et al.[1][2][5][6] "Photoinduced intramolecular charge transfer in trans-2-[4′-(N,N-dimethylamino)styryl]imidazo[4,5-b]pyridine." RSC Advances, 2014.

  • Quantum Yield Standards: Brouwer, A. M. "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)." Pure and Applied Chemistry, 2011.

  • Synthesis & Versatility: Gomes, B., et al. "Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation." Molecules, 2022.[1]

  • Acidochromism & pH Sensing: Hutt, J. T., et al.[7] "Fluorescence switching of imidazo[1,5-a]pyridinium ions."[8] Organic Letters, 2012.[8]

  • Lippert-Mataga Methodology: Lakowicz, J. R.[3] "Principles of Fluorescence Spectroscopy." Springer, 3rd Edition. (Standard Text).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde

Welcome to the technical support center for the synthesis of 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals to prov...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring both success and a deeper understanding of the underlying chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde?

The synthesis is typically a two-step process. First, the core heterocyclic scaffold, 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine, is constructed. This is followed by the introduction of the carbaldehyde group at the C-1 position, most commonly via an electrophilic aromatic substitution known as the Vilsmeier-Haack reaction.[1]

Q2: How is the 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine precursor synthesized?

Several reliable methods exist for constructing the 3-aryl-imidazo[1,5-a]pyridine core.[2] A highly effective approach involves the cyclization of a (pyridin-2-yl)methanol derivative with a nitrile in the presence of a catalyst. For instance, (4-chlorophenyl)(pyridin-2-yl)methanol can react with a nitrile source under acidic conditions, often catalyzed by Lewis acids like Bismuth(III) triflate (Bi(OTf)₃), in what is known as a Ritter-type reaction.[3] This method offers a convergent and often high-yielding route to the desired scaffold.

Q3: What is the Vilsmeier-Haack reaction and why is it used for the formylation step?

The Vilsmeier-Haack reaction is a powerful and widely used method for formylating electron-rich aromatic and heteroaromatic compounds.[4][5] It employs a "Vilsmeier reagent," an electrophilic chloroiminium salt, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, typically phosphorus oxychloride (POCl₃).[5][6] The imidazo[1,5-a]pyridine ring system is sufficiently electron-rich to undergo this reaction, and formylation occurs regioselectively at the C-1 position, which is the most nucleophilic site. The Vilsmeier reagent is a relatively mild electrophile, making it suitable for functionalizing sensitive heterocyclic systems.[7]

Q4: What is the mechanism of the Vilsmeier-Haack formylation on the imidazo[1,5-a]pyridine core?

The mechanism proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic (chloromethylene)dimethyliminium ion.[5][7]

  • Electrophilic Aromatic Substitution: The electron-rich C-1 position of the 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine ring attacks the electrophilic carbon of the Vilsmeier reagent. This forms a resonance-stabilized cationic intermediate. Subsequent elimination and aqueous workup hydrolyze the resulting iminium salt to yield the final carbaldehyde product.[8]

Recommended Synthesis Protocols & Optimization

This section details robust protocols for the two-step synthesis. Remember that optimal conditions may vary based on the purity of reagents and specific laboratory setups.

Step 1: Synthesis of 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine (Precursor)

This protocol is adapted from modern Ritter-type reaction methodologies.[3]

Experimental Protocol:

  • To a solution of (4-chlorophenyl)(pyridin-2-yl)methanol (1.0 equiv) in 1,2-dichloroethane (DCE, 0.3 M), add Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃, 5 mol %) and p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 7.5 equiv).

  • Add acetonitrile (15.0 equiv) to the mixture.

  • Seal the reaction vessel (e.g., a thick-walled sealed tube) and heat the mixture at 150 °C overnight with vigorous stirring.

  • After cooling to room temperature, carefully unseal the vessel.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 10-20% ethyl acetate in hexanes) to yield the pure 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine.

Step 2: Vilsmeier-Haack Formylation to Yield 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde

This protocol is a generalized procedure based on established Vilsmeier-Haack conditions for electron-rich heterocycles.[7][9]

Experimental Protocol:

  • In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add anhydrous N,N-dimethylformamide (DMF, ~10 equiv relative to the substrate). Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, ~1.5 - 2.0 equiv) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature at 0 °C.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Dissolve the 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine (1.0 equiv) from Step 1 in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-5 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C.

  • Carefully quench the reaction by slowly adding crushed ice, followed by a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is basic (~9-10).

  • Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the title compound.

Data Presentation: Reaction Parameter Optimization

Optimizing reaction parameters is crucial for maximizing yield and minimizing impurities. The following tables provide a starting point for your experiments.

Table 1: Optimization of Precursor Synthesis (Ritter-Type Reaction)

ParameterCondition A (Standard)Condition B (High Temp)Condition C (Catalyst Screen)Expected Outcome
Catalyst Bi(OTf)₃ (5 mol%)Bi(OTf)₃ (5 mol%)Other Lewis Acids (e.g., Sc(OTf)₃)Bi(OTf)₃ is generally robust.[3]
Acid p-TsOH·H₂O (7.5 eq)p-TsOH·H₂O (7.5 eq)p-TsOH·H₂O (7.5 eq)High acid loading drives carbocation formation.
Temperature 150 °C160 °C150 °CHigher temperatures may increase rate but risk decomposition.
Solvent DCEDichlorobenzeneDCEHigh-boiling point solvent is necessary.
Typical Yield ~85-95%VariableVariableHigh yields are achievable under optimal conditions.[3]

Table 2: Optimization of Vilsmeier-Haack Formylation

ParameterCondition A (Standard)Condition B (Excess Reagent)Condition C (Low Temp)Expected Outcome
POCl₃ (equiv) 1.53.01.5Excess can drive reaction but increases quench difficulty.
Temperature 60-70 °C60-70 °CRoom Temp -> 40 °CTemperature is substrate-dependent; start moderately and increase if needed.[9]
Reaction Time 2-5 h2-5 h12-24 hLower temperatures require significantly longer reaction times.
Solvent Anhydrous DMFAnhydrous DMFAnhydrous DMFDMF serves as both reagent and solvent.
Typical Yield ~70-85%VariableVariableGood yields are expected for this activated substrate.

Visualizing the Process

Overall Synthetic Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation Start Starting Materials (4-chlorophenyl)(pyridin-2-yl)methanol + Acetonitrile Reaction1 Ritter-Type Reaction Bi(OTf)3, p-TsOH, DCE, 150°C Start->Reaction1 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Precursor Product: 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine Purification1->Precursor Reaction2 Electrophilic Substitution 60-70°C Precursor->Reaction2 Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Reaction2 Workup2 Aqueous Quench & Extraction Reaction2->Workup2 Purification2 Column Chromatography Workup2->Purification2 FinalProduct Final Product: 3-(4-Chlorophenyl)imidazo[1,5-a] pyridine-1-carbaldehyde Purification2->FinalProduct

Caption: Overall two-step synthesis workflow.

Vilsmeier-Haack Reaction Mechanism

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(Me)2]+ DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Attack Nucleophilic Attack (from C-1 position) Vilsmeier->Attack Substrate Imidazo[1,5-a]pyridine (Precursor) Substrate->Attack Iminium Iminium Salt Intermediate Attack->Iminium Hydrolysis Aqueous Workup (H2O) Iminium->Hydrolysis Product Aldehyde Product Hydrolysis->Product

Caption: Mechanism of the Vilsmeier-Haack reaction.

Troubleshooting Guide

Q: My yield for the Vilsmeier-Haack formylation is very low or zero. What went wrong?

A: This is a common issue often related to reagent quality or reaction conditions.

  • Reagent Purity (Critical): The Vilsmeier-Haack reaction is highly sensitive to moisture.

    • POCl₃: Use a freshly opened bottle or freshly distilled POCl₃. Old bottles can absorb atmospheric moisture, leading to decomposition.

    • DMF: Use anhydrous DMF. Ensure it has been stored properly over molecular sieves. Decomposed DMF can contain dimethylamine, which can cause side reactions.[9]

  • Insufficient Substrate Activation: While the imidazo[1,5-a]pyridine ring is generally electron-rich, ensure your precursor is pure. Contaminants can interfere with the reaction.

  • Reaction Temperature: The reaction may be sluggish at lower temperatures. If you see no product formation after several hours at room temperature, gradually increase the heat to 60-80 °C and monitor by TLC.[9]

  • Order of Addition: Always add the POCl₃ to the DMF at 0 °C to form the reagent first, before adding your substrate. Reversing the order can lead to undesired reactions.

Troubleshooting Workflow: Low Yield in Formylation Step

G Start Low/No Product Yield CheckReagents Verify Reagent Quality (Anhydrous DMF, Fresh POCl3) Start->CheckReagents CheckReagents->Start Reagents Suspect RerunLowTemp Rerun with Fresh Reagents at 0°C -> RT CheckReagents->RerunLowTemp Reagents OK IncreaseTemp Gradually Increase Temp (e.g., to 60-80°C) RerunLowTemp->IncreaseTemp Still no reaction Success Problem Solved RerunLowTemp->Success Reaction works CheckTLC Monitor by TLC for > 4 hours IncreaseTemp->CheckTLC CheckTLC->Success Product forms Failure Consult Further Literature Consider alternative formylating agents CheckTLC->Failure Still no product

Caption: Systematic troubleshooting for low yield.

Q: I am observing multiple spots on my TLC plate after the formylation reaction. What are the likely side products?

A: Besides unreacted starting material, several side products are possible:

  • Di-formylation: While less common for this specific scaffold, highly activated systems can sometimes undergo reaction at multiple sites. Ensure you are not using a vast excess of the Vilsmeier reagent.

  • Decomposition Products: If the reaction is heated for too long or at too high a temperature, the sensitive heterocyclic ring may begin to decompose, leading to a complex mixture.

  • Products from Impure Reagents: As mentioned, impurities in DMF (like dimethylamine) can lead to the formation of various byproducts.

Solution:

  • Stoichiometry: Use a moderate excess of Vilsmeier reagent (1.5-2.0 equivalents is usually sufficient).

  • Temperature Control: Carefully control the reaction temperature and time. Do not overheat.

  • Purification: A careful column chromatography with a shallow solvent gradient is often required to separate the desired product from closely related impurities.

Q: My precursor synthesis (Step 1) is not working. What should I check?

A: For the Ritter-type reaction, common failure points include:

  • Catalyst Inactivity: Ensure your Bi(OTf)₃ is of high quality. Lewis acid catalysts can be deactivated by moisture.

  • Insufficient Acid: The p-TsOH is crucial for generating the reactive carbocation intermediate from the alcohol. Ensure the correct, significant excess is used.[3]

  • Temperature: This reaction requires high temperatures (≥150 °C) to proceed efficiently. Ensure your heating apparatus is calibrated and maintaining the target temperature.

  • Sealed Vessel Integrity: The reaction involves volatile components (acetonitrile) at high temperatures. Ensure your sealed vessel does not leak, as loss of the nitrile will halt the reaction.

References

  • (PDF) Synthesis of novel imidazo[1,5-a]pyridine derivates. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Synthesis of imidazo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved February 7, 2026, from [Link]

  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (n.d.). National Institutes of Health. Retrieved February 7, 2026, from [Link]

  • Plausible mechanism of formylation of imidazo-pyridine ring. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. (2024). ACS Organic & Inorganic Au. Retrieved February 7, 2026, from [Link]

  • Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • (PDF) Vilsmeier-Haack reaction- A Non-classical Approach. (2020). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. (n.d.). ChemRxiv. Retrieved February 7, 2026, from [Link]

  • Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry. (2019). RSC Publishing. Retrieved February 7, 2026, from [Link]

  • Synthesis of imidazo[1,5-a]pyridine carbaldehyde. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). NROChemistry. Retrieved February 7, 2026, from [Link]

  • Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. Retrieved February 7, 2026, from [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. Retrieved February 7, 2026, from [Link]

  • The design and synthesis of 1-phenylimidazo[1,5-a]pyridine – anthracene-based fluorophore for greenish-yellow organic light emitting diode and warm white LED. (2024). Taylor & Francis Online. Retrieved February 7, 2026, from [Link]

  • Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. (n.d.). Organic & Biomolecular Chemistry. Retrieved February 7, 2026, from [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect. Retrieved February 7, 2026, from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances. Retrieved February 7, 2026, from [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde

Welcome to the technical support guide for 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde. This document is designed for researchers, scientists, and drug development professionals to provide practical, field-pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde. This document is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming the solubility challenges associated with this promising heterocyclic compound. Our goal is to equip you with the knowledge to design robust experiments and obtain reliable, reproducible results.

Understanding the Core Challenge: Physicochemical Properties

3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde possesses a chemical structure that inherently limits its aqueous solubility. The key contributors to this challenge are:

  • Aromatic Hydrophobicity: The presence of a chlorophenyl group and a fused imidazopyridine ring system creates a large, non-polar surface area, leading to unfavorable interactions with water.

  • Crystalline Structure: Like many planar aromatic molecules, this compound likely forms a stable crystal lattice.[1][2] The energy required to break this lattice (lattice energy) is often high, and if it is not overcome by favorable interactions with the solvent (solvation energy), solubility will be poor.

  • Lack of Ionizable Groups: The molecule does not have readily ionizable functional groups within the typical physiological pH range (pH 1-8). This precludes the simple strategy of salt formation to dramatically enhance solubility.[3]

These factors classify the compound as poorly soluble, a common issue for many new chemical entities in drug discovery.[4][5] Addressing this early and systematically is critical for successful preclinical development.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: My compound won't dissolve in my aqueous buffer (e.g., PBS) even at low concentrations. What is the first step?

Answer: Direct dissolution in aqueous buffers is highly unlikely to succeed due to the compound's hydrophobic nature. The standard and recommended first step is to prepare a concentrated stock solution in a suitable organic solvent.

  • Causality: Organic solvents disrupt the intermolecular forces in the compound's crystal lattice more effectively than water. By creating a high-concentration stock, you can then perform serial dilutions into your aqueous medium, a common practice for handling poorly soluble compounds.[6]

  • Recommended Action: Start by preparing a 10-50 mM stock solution in 100% dimethyl sulfoxide (DMSO). DMSO is a powerful, water-miscible, aprotic solvent capable of dissolving a wide range of hydrophobic molecules. Ensure the compound is fully dissolved by vortexing or brief sonication.

Question 2: I prepared a stock solution in DMSO, but the compound "crashes out" or precipitates when I dilute it into my aqueous assay medium. How can I prevent this?

Answer: This is a classic problem known as "fall-out" from solution and occurs when the concentration of the compound in the final aqueous medium exceeds its thermodynamic solubility limit, even with a small percentage of cosolvent present.

  • Causality: While the compound is soluble in the high-DMSO environment of the stock, the final solution is predominantly aqueous. The DMSO concentration is often too low (typically <1%) to maintain solubility.[7] The compound molecules, now in an unfavorable aqueous environment, rapidly aggregate and precipitate.

  • Troubleshooting Workflow:

    • Limit Final DMSO Concentration: First, ensure your final DMSO concentration in the assay is as low as possible, ideally ≤0.5%, to minimize solvent-induced artifacts and cytotoxicity.

    • Test the "Rule of Thumb": A common guideline is to avoid a dilution factor of more than 1:100 in a single step from 100% DMSO into a purely aqueous buffer. If precipitation occurs, a multi-step or intermediate dilution approach is necessary.

    • Employ Cosolvents: The most effective strategy is to use an additional, less potent but more biocompatible cosolvent in your final buffer system.[8][9] This raises the solubility ceiling of the final solution.

      • Recommended Cosolvents: Polyethylene glycol 400 (PEG-400), propylene glycol, or ethanol can significantly enhance the solubility of lipophilic compounds.[9][10]

      • Actionable Protocol: Prepare your final assay buffer containing a small percentage (e.g., 5-10%) of a cosolvent like PEG-400. Then, add your DMSO stock to this modified buffer. This combined solvent system is much more effective at keeping the compound in solution.[6]

Question 3: My compound appears to be precipitating in my cell-based assay over time (e.g., after 24 hours), causing erratic results. What are the likely causes and solutions?

Answer: Precipitation in cell culture media is a multifactorial problem. It can be due to the compound itself, interactions with media components, or environmental factors.

  • Causality & Solutions:

    • Exceeding Thermodynamic Solubility: Even if the compound is initially soluble, it may be in a supersaturated, kinetically trapped state. Over time, it can nucleate and precipitate.

      • Solution: Lower the final concentration of the compound. Determine the maximum achievable concentration (see Protocol 2) and work below that limit.

    • Interaction with Media Components: Cell culture media are complex mixtures containing salts, proteins, and amino acids. The compound can bind to serum proteins and precipitate, or the presence of divalent cations (Ca²⁺, Mg²⁺) can reduce the effectiveness of certain solubilizing excipients.[11]

      • Solution: If using serum, consider reducing the serum percentage during the treatment period or switching to a serum-free formulation if your cell line permits. The use of non-ionic surfactants can sometimes mitigate these effects.

    • pH and Temperature Shifts: Incubator environments (37°C, 5% CO₂) can cause slight pH shifts in bicarbonate-buffered media, potentially altering compound solubility.

      • Solution: Ensure your media is properly buffered. While direct pH modification of the compound is not a primary strategy (see FAQ 3), maintaining a stable pH in the assay is crucial.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde?

While specific experimental data for this exact molecule is not widely published, based on its structure and data from related imidazopyridine derivatives, it is predicted to have very low aqueous solubility (<10 µg/mL) and would be classified as a BCS Class II or IV compound.[4][12] It is expected to be soluble in polar aprotic solvents like DMSO and DMF, and sparingly soluble in lower alcohols like ethanol and methanol.

Q2: What are the best practices for preparing and storing a stock solution?

For a primary stock solution, use high-purity, anhydrous DMSO. Weigh the compound accurately and dissolve to a concentration between 10-50 mM. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can introduce water and promote degradation or precipitation.

Q3: Can I use pH adjustment to improve the solubility of this compound?

The imidazopyridine core is weakly basic, but significant protonation typically requires a pH well below physiological levels (pH < 3-4).[13][14] Therefore, adjusting the pH of a typical biological buffer (e.g., to pH 6.5 or 8.0) is unlikely to cause a meaningful increase in solubility. Forcing the pH too low can damage cells or proteins in your assay.[15] Therefore, pH adjustment is not a recommended primary strategy for this compound.

Q4: What are the pros and cons of using cosolvents versus surfactants?

This is a critical decision in formulation development. The choice depends on the experimental system and downstream application.

FeatureCosolvents (e.g., PEG-400, Propylene Glycol)Surfactants (e.g., Tween® 80, Cremophor® EL)
Mechanism Reduce the overall polarity of the solvent (water), making it more favorable for the hydrophobic drug.[9]Form micelles that encapsulate the hydrophobic drug in their core, allowing for dispersion in the aqueous medium.[16][17]
Pros Simple to use, generally lower cytotoxicity at effective concentrations, predictable behavior.Can achieve much higher levels of solubilization for very insoluble compounds.[18] May improve membrane permeability.[19]
Cons Limited solubilization capacity compared to surfactants. High concentrations can be viscous or cause cellular stress.More complex behavior (Critical Micelle Concentration). Higher potential for biological interference (e.g., cell lysis, enzyme inhibition).[17]
Best Use In vitro assays, early-stage screening where simplicity and low bio-interference are key.Advanced formulations, particularly for in vivo studies where high drug loading is required.[5]

Q5: Are there advanced formulation strategies for this compound for in vivo studies?

Yes. For animal studies, achieving adequate exposure often requires more advanced techniques beyond simple cosolvent systems. These include:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous fluids (like in the GI tract).[8]

  • Amorphous Solid Dispersions (ASDs): The compound is molecularly dispersed within a hydrophilic polymer matrix. This prevents crystallization and presents the drug in a higher-energy, more soluble amorphous state.[4][20]

  • Nanosuspensions: The drug is milled into nanoparticles, which increases the surface area-to-volume ratio, thereby enhancing the dissolution rate according to the Noyes-Whitney equation.[21]

Visualized Workflows and Decision Logic

Diagram 1: Solubilization Strategy Decision Tree

This diagram outlines a logical progression for selecting an appropriate solubilization method for an in vitro experiment.

G start Start: New Experiment with Compound stock Prepare 10-50 mM Stock in 100% DMSO start->stock dilute Dilute to Final Conc. in Aqueous Buffer (<0.5% DMSO) stock->dilute check1 Precipitation Observed? dilute->check1 cosolvent Option 1: Use Cosolvent (e.g., 5-10% PEG-400 in buffer) check1->cosolvent Yes success Proceed with Experiment check1->success No check2 Solubility Achieved? cosolvent->check2 surfactant Option 2: Use Surfactant (e.g., 0.1% Tween® 80) check2->surfactant No check2->success Yes check3 Solubility Achieved & No Assay Interference? surfactant->check3 reformulate Consider Advanced Formulation (e.g., SEDDS, ASD for in vivo) check3->reformulate No check3->success Yes

Caption: Decision tree for selecting a solubilization strategy.

Diagram 2: Recommended Dilution Workflow

This workflow minimizes precipitation when preparing working solutions from a concentrated DMSO stock.

G cluster_0 Preparation Phase cluster_1 Final Working Solution step1 Step 1: Stock Prep Weigh solid compound. Dissolve in 100% anhydrous DMSO to 20 mM. step2 Step 2: Intermediate Dilution Prepare a 1 mM intermediate stock by diluting the 20 mM stock with 100% DMSO. step1->step2 step4 Step 4: Final Dilution Add 1 µL of 1 mM intermediate stock to 99 µL of the prepared buffer (for a 10 µM final concentration). step2->step4 step3 Step 3: Buffer Prep Prepare assay buffer containing 5% PEG-400 (v/v). step3->step4 step5 Step 5: Final Mix Vortex immediately and thoroughly. Visually inspect for clarity. step4->step5

Caption: Workflow for preparing an aqueous working solution.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Accurately weigh 2.57 mg of 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde (MW: 256.68 g/mol ).

  • Add 500 µL of anhydrous, high-purity DMSO to the solid.

  • Vortex vigorously for 1-2 minutes until the solid is completely dissolved. Brief sonication in a water bath may be used if necessary.

  • This yields a 20 mM stock solution.

  • Aliquot into smaller volumes (e.g., 20 µL) in low-retention microcentrifuge tubes.

  • Store at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Kinetic Solubility Assessment using Cosolvents

This protocol helps determine the maximum soluble concentration in a specific buffer system.

  • Prepare a series of buffers (e.g., PBS, pH 7.4) containing varying percentages of a cosolvent (e.g., 0%, 2%, 5%, 10%, 20% PEG-400).

  • Prepare a set of serial dilutions of your concentrated DMSO stock (e.g., 20 mM, 10 mM, 5 mM, 2.5 mM, 1.25 mM) in 100% DMSO.

  • In a 96-well clear plate, add 198 µL of each buffer from step 1 to different columns.

  • Add 2 µL of each DMSO serial dilution from step 2 to the corresponding wells in each column (this maintains a constant 1% DMSO across all wells).

  • Mix immediately by pipetting or shaking.

  • Incubate at room temperature for 1-2 hours.

  • Read the plate on a nephelometer or plate reader at ~620 nm to quantify precipitation. Alternatively, inspect visually against a dark background. The highest concentration that remains clear is the approximate kinetic solubility limit in that buffer system.

References

  • Reddit. (2022). How to tackle compound solubility issue. [Online] Available at: [Link]

  • Cook, J.M., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. PubMed. [Online] Available at: [Link]

  • Naim, F., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC. [Online] Available at: [Link]

  • ACS Omega. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Publications. [Online] Available at: [Link]

  • National Institutes of Health. (2025). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. NIH. [Online] Available at: [Link]

  • National Institutes of Health. (2025). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. NIH. [Online] Available at: [Link]

  • National Institutes of Health. (2011). 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. PMC. [Online] Available at: [Link]

  • Dequin, B., et al. (2021). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. PMC. [Online] Available at: [Link]

  • Defant, A., et al. (2024). 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one. ResearchGate. [Online] Available at: [Link]

  • International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. Ijmsdr. [Online] Available at: [Link]

  • National Institutes of Health. (2012). Surfactants modify the release from tablets made of hydrophobically modified poly (acrylic acid). PMC. [Online] Available at: [Link]

  • Seedher, N., & Bhatia, S. (2005). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Online] Available at: [Link]

  • National Institutes of Health. (2019). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. PMC. [Online] Available at: [Link]

  • National Institutes of Health. (2018). Heterocycles in Medicinal Chemistry. PMC. [Online] Available at: [Link]

  • Serajuddin, A.T.M., & Jarowski, C.I. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. PubMed. [Online] Available at: [Link]

  • Google Patents. (2006). Heterocyclic compounds and methods of use.
  • Al-kassimy, M., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Online] Available at: [Link]

  • Theses.cz. (2020). Imidazopyridine derivatives as ligands for different biological targets. [Online] Available at: [Link]

  • ResearchGate. (2008). Solubilization by cosolvents. Establishing useful constants for the log-linear model. [Online] Available at: [Link]

  • Google Patents. (1995). Delivery systems for hydrophobic drugs.
  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Online] Available at: [Link]

  • ResearchGate. (2022). Pyridines and Imidazaopyridines With Medicinal Significance. [Online] Available at: [Link]

  • ACS Publications. (2025). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. Crystal Growth & Design. [Online] Available at: [Link]

  • ResearchGate. (2012). Techniques to improve the solubility of poorly soluble drugs. [Online] Available at: [Link]

  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Online] Available at: [Link]

  • Royal Society of Chemistry. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. [Online] Available at: [Link]

  • PCCA. (2022). The Role of Surfactants in Compounded Preparation. [Online] Available at: [Link]

  • Biotage. (2023). How to prevent compound precipitation during flash column chromatography. [Online] Available at: [Link]

  • ScienceDirect. (2006). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. [Online] Available at: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Online] Available at: [Link]

  • Preprints.org. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Online] Available at: [Link]

  • MDPI. (2024). 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one. [Online] Available at: [Link]

  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Online] Available at: [Link]

  • National Institutes of Health. (2023). A recent overview of surfactant–drug interactions and their importance. PMC. [Online] Available at: [Link]

  • Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. [Online] Available at: [Link]

  • European Pharmaceutical Review. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. [Online] Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde

A Guide to Ensuring Compound Stability and Experimental Success Welcome to the dedicated technical support guide for 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde. This valuable heterocyclic aldehyde is a key b...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Compound Stability and Experimental Success

Welcome to the dedicated technical support guide for 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde. This valuable heterocyclic aldehyde is a key building block in medicinal chemistry and materials science, recognized for its versatile imidazo[1,5-a]pyridine scaffold.[1][2][3] However, the aldehyde functional group introduces a susceptibility to degradation, which can compromise experimental outcomes. This guide provides in-depth troubleshooting advice and preventative strategies to ensure the integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde?

For optimal long-term stability, the solid compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at low temperatures. Refrigeration at 4°C is recommended for routine use, while storage at -20°C is preferable for long-term preservation to minimize degradation.[4]

Q2: My solid sample has developed a yellowish or brownish tint. Is it degraded?

A noticeable color change often indicates degradation. The primary degradation pathway for aromatic aldehydes is oxidation to the corresponding carboxylic acid, which can be influenced by air and light.[4][5] We recommend performing an analytical check (e.g., TLC, LC-MS, or ¹H NMR) to assess purity before use.

Q3: What is the most common degradation product I should look for?

The most likely degradation product is 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carboxylic acid, formed via oxidation of the aldehyde group.[6][7][8] This impurity will have a different retention time in chromatography and distinct signals in NMR spectroscopy (disappearance of the aldehyde proton signal ~9-10 ppm and possible appearance of a broad carboxylic acid proton signal).

Q4: Which solvents are best for dissolving the compound for experiments or stock solutions?

For immediate use in reactions, anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are recommended. For creating stock solutions for biological screening, anhydrous Dimethyl Sulfoxide (DMSO) is commonly used. However, be aware that aldehydes can be less stable in solution. It is best practice to prepare solutions fresh or store them for very short periods at -20°C or -80°C under an inert atmosphere.[4]

Q5: Can I use protic solvents like methanol or ethanol?

While the compound may be soluble, protic solvents can participate in unwanted side reactions. For instance, alcohols can form hemiacetals or acetals with the aldehyde, especially under acidic or basic conditions. If your protocol requires a protic solvent, ensure the conditions are strictly controlled and be aware of potential side products.

In-Depth Troubleshooting Guides

Issue 1: Compound Degradation Detected in a Freshly Opened Vial

Symptoms:

  • Analytical data (LC-MS, NMR) shows the presence of a significant impurity corresponding to the oxidized carboxylic acid.

  • The physical appearance of the solid is discolored or clumped.

  • Inconsistent results in downstream applications.

Root Cause Analysis: The aldehyde functional group is highly susceptible to air oxidation, a process that can be accelerated by exposure to light, moisture, and trace metal impurities.[4][9] Improper sealing or packaging during shipping or initial storage can lead to premature degradation.

dot

G cluster_storage Storage & Handling cluster_reaction Reaction Conditions cluster_analysis Purity Analysis storage_solid Solid Compound - Store at ≤4°C - Inert Atmosphere (Ar/N₂) - Protect from light reaction_atmosphere Inert Atmosphere (Strictly required) storage_solid->reaction_atmosphere analysis_check Confirm Purity Before Use (NMR, LC-MS) storage_solid->analysis_check storage_solution Solution (e.g., DMSO) - Prepare fresh - Store short-term at -80°C - Use anhydrous solvents storage_solution->analysis_check reaction_reagents Reagents & Solvents - Use anhydrous/degassed - Check for peroxides reaction_temp Temperature - Use lowest effective temp - Avoid prolonged heating reaction_ph pH Control - Avoid strong acids/bases - Use mild organic bases analysis_check->reaction_atmosphere analysis_impurity Primary Impurity: Carboxylic Acid

Sources

Optimization

enhancing the fluorescence quantum yield of imidazo[1,5-a]pyridine derivatives

Status: Online Agent: Senior Application Scientist Ticket Subject: Enhancing Fluorescence Quantum Yield ( ) of Imidazo[1,5-a]pyridine Derivatives Welcome to the Photophysics Optimization Desk You are working with the imi...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist Ticket Subject: Enhancing Fluorescence Quantum Yield (


) of Imidazo[1,5-a]pyridine Derivatives
Welcome to the Photophysics Optimization Desk

You are working with the imidazo[1,5-a]pyridine scaffold—a bicyclic heteroaromatic system distinct from its more common isomer, imidazo[1,2-a]pyridine. While the [1,5-a] core offers a massive Stokes shift (often >100 nm) and tunable emission, it frequently suffers from low quantum yield (


) in simple derivatives due to non-radiative decay pathways.

This guide treats your molecule as a piece of hardware. We will troubleshoot the "bugs" (quenching mechanisms) and upgrade the "components" (substituents) to maximize performance.

Module 1: Structural Engineering (The Hardware)

User Issue: "My compound is synthesized, but the quantum yield in solution is negligible (<5%)."

Diagnosis: The issue is likely Twisted Intramolecular Charge Transfer (TICT) or Free Rotor Relaxation . The imidazo[1,5-a]pyridine core often bears aryl substituents at positions 1 and 3. Upon excitation, the bond between the core and these phenyl rings can rotate, accessing a "twisted" state that relaxes non-radiatively (heat) rather than emitting a photon.

Troubleshooting Steps
ComponentActionScientific Rationale
Position 1 & 3 Install "Locking" Groups Stop the Rotation: Replace simple phenyl rings with sterically hindered groups (e.g., o-substituted aryls) or fused rings. This increases the energy barrier for rotation, suppressing the TICT state.
Core Skeleton Rigidification Metal Coordination: The N2 nitrogen is a good ligand. Complexation with Zn(II) or protonation can "lock" the geometry, often boosting

significantly (e.g., from 2% to 40%).
Electronic Bias Push-Pull Tuning Manage the Gap: Install a strong donor (e.g., -NMe

, -OMe) at position 3 and an acceptor (e.g., -CN, -CF

) at position 1. Warning: Too strong a push-pull system can lead to energy gap law quenching in polar solvents.

Visual Logic: The TICT Suppression Workflow

TICT_Suppression Start Low Quantum Yield (Solution) Check1 Check C1/C3 Substituents Start->Check1 Rotors Free Rotating Aryl Groups? Check1->Rotors TICT TICT State Quenching Rotors->TICT Yes Sol1 Add Steric Bulk (e.g., o-Me, t-Bu) TICT->Sol1 Synthetic Fix Sol2 Metal Coordination (Zn2+) TICT->Sol2 Post-Synthetic Fix Result Rigidified Structure High Φ_F Sol1->Result Sol2->Result

Caption: Workflow for diagnosing and mitigating rotation-induced quenching (TICT) in solution.

Module 2: Solid-State & Aggregation (The Deployment)

User Issue: "My compound glows in dilute solution but is dark as a powder/film."

Diagnosis: Aggregation-Caused Quenching (ACQ) . Imidazo[1,5-a]pyridines are planar. In the solid state, they stack like pancakes (


-

stacking). This promotes non-radiative energy transfer between molecules.

User Issue: "My compound is dark in solution but glows when I add water/poor solvent."

Diagnosis: Aggregation-Induced Emission (AIE) .[1][2][3] This is the desired state for many sensors. The restriction of intramolecular motion (RIM) in the aggregate state turns on the fluorescence.

Optimization Protocol
  • To Prevent ACQ (For bright solids/OLEDs):

    • The "Bumper" Strategy: Introduce bulky tert-butyl or trityl groups on the phenyl rings at positions 1 or 3. These act as molecular bumpers, preventing flat stacking while maintaining conjugation.

    • Reference Data: A tert-butyl substituted derivative achieved a solid-state

      
       of 93% , compared to <10% for the unsubstituted analog [4].
      
  • To Enable AIE (For bio-imaging/sensors):

    • Design the molecule with rotors (phenyl rings) that are free in solution (dark) but lock up when aggregated.

    • Use a solvent mixture (e.g., THF/Water) to precipitate nano-aggregates and measure

      
       vs. water fraction (
      
      
      
      ).
Module 3: Synthesis & Validation (SOPs)

User Issue: "How do I synthesize these optimized derivatives reliably?"

Standard Operating Procedure: One-Pot Cyclization This is the most robust method for generating the [1,5-a] core with tunable substituents at C1 and C3.

Reaction Scheme:



Step-by-Step Protocol:

  • Reagents: Mix 2-benzoylpyridine (or derivative) (1 eq), substituted benzaldehyde (1 eq), and ammonium acetate (5 eq).

  • Solvent: Dissolve in Glacial Acetic Acid.

  • Conditions: Reflux at 110–120 °C for 4–12 hours.

  • Workup: Pour into ice water. Neutralize with NaHCO

    
    . The precipitate is your crude fluorophore.
    
  • Purification: Recrystallization from Ethanol/Water or Column Chromatography (DCM/MeOH).

Visual Logic: Synthesis Pathway

Synthesis_Flow Precursors 2-Acylpyridine + Aldehyde + NH4OAc Condensation Condensation (Schiff Base Formation) Precursors->Condensation AcOH, Reflux Cyclization Cyclization via N-Bridgehead Condensation->Cyclization Product Imidazo[1,5-a]pyridine Core Cyclization->Product

Caption: The standard one-pot cyclization mechanism for constructing the imidazo[1,5-a]pyridine core.

Module 4: Measurement FAQ

Q: How do I measure the absolute Quantum Yield? A: For solution, use the Relative Method against a standard like Quinine Sulfate (


 in 0.1 M H

SO

) or Coumarin 153. Critical Equation:

Where

is the refractive index of the solvent. Do not ignore

; doing so is the #1 cause of erroneous QY data.

Q: My emission shifts red in polar solvents, and intensity drops. Why? A: You are observing Solvatochromism . The excited state is more polar than the ground state (ICT character). Polar solvents stabilize the excited state, lowering its energy (red shift) but often increasing non-radiative decay rates (Energy Gap Law). Fix: If you need high brightness in water (polar), encapsulate the dye in a hydrophobic matrix (e.g., micelles or liposomes) [1].

Summary of Effectors
ModificationEffect on

Effect on

Mechanism
Electron Donor (C3) Red ShiftVariableEnhances ICT; can quench if rotation is free.
Electron Acceptor (C1) Red ShiftVariableEnhances ICT.
Bulky Groups (t-Bu) MinimalIncreases Prevents ACQ (Solid State) & Rotation (Solution).
Zn(II) Complexation Blue ShiftIncreases Rigidification; suppresses non-radiative decay [5].
Protonation (pH < 4) Red ShiftVariableAcidochromism; changes electronic acceptor strength [4].
References
  • Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. MDPI. Link

  • New substituted imidazo[1,5-a]pyridine and imidazo[5,1-a]isoquinoline derivatives. CORE. Link

  • Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. Link

  • Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores. RSC Advances. Link

  • Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes. Universita di Torino. Link

Sources

Reference Data & Comparative Studies

Validation

confirming the structure of 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde

A Comparative Analytical Guide for Medicinal Chemistry Applications Executive Summary The structural validation of 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde presents a specific regiochemical challenge commo...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analytical Guide for Medicinal Chemistry Applications

Executive Summary The structural validation of 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde presents a specific regiochemical challenge common in fused heterocyclic synthesis. While the Vilsmeier-Haack formylation is the standard synthetic route, it introduces ambiguity regarding the position of the formyl group (C1 vs. C3) and potential confusion with the thermodynamically stable imidazo[1,2-a]pyridine isomer.

This guide outlines a self-validating analytical workflow to definitively confirm the imidazo[1,5-a] core and the C1-regiochemistry of the aldehyde functionality. We compare routine screening methods against definitive structural elucidation techniques, providing a logic-driven protocol for researchers.

Part 1: The Structural Challenge & Synthesis Context

The primary synthesis route typically involves the cyclization of N-(pyridin-2-ylmethyl)benzamides followed by Vilsmeier-Haack formylation. Two critical ambiguities arise during this process:

  • Scaffold Isomerism: Distinguishing the imidazo[1,5-a]pyridine (bridgehead carbon) from the imidazo[1,2-a]pyridine (bridgehead nitrogen) isomer.

  • Regiochemistry: Confirming the electrophilic formylation occurred at C1 rather than the sterically hindered (but electronically active) sites on the phenyl ring or the pyridine backbone.

Visualization: Synthesis & Structural Ambiguity

The following diagram illustrates the synthetic pathway and the specific structural verification points required.

Structural_Ambiguity Precursor N-(pyridin-2-ylmethyl)-4-chlorobenzamide Cyclization Cyclization (POCl3) Precursor->Cyclization Core 3-(4-chlorophenyl)imidazo[1,5-a]pyridine (Intermediate) Cyclization->Core Impurity_B Isomer B: Imidazo[1,2-a] analog Cyclization->Impurity_B Rearrangement Risk VH_Reagent Vilsmeier-Haack (POCl3 / DMF) Core->VH_Reagent Target TARGET: C1-Carbaldehyde VH_Reagent->Target Major Product (Electrophilic attack at C1) Impurity_A Isomer A: C3-Formyl (if C1 blocked) VH_Reagent->Impurity_A Minor/Trace

Figure 1: Synthetic pathway highlighting the critical decision points where structural divergence (regioisomers or scaffold rearrangement) can occur.

Part 2: Comparative Analysis of Validation Methods

The following table compares the efficacy of analytical techniques for this specific molecule.

MethodRoleReliabilityKey Limitation
1D 1H NMR Preliminary ScreenLowCannot definitively distinguish C1 vs. C3 substitution without reference standards.
LC-MS (ESI) Mass ConfirmationMediumConfirms molecular weight (MW 256.69) but provides zero structural insight into isomerism.
2D NMR (NOESY) Gold Standard (Solution) High Provides spatial proof of the aldehyde position relative to the pyridine ring (C8-H).
SC-XRD Absolute Proof Definitive Requires a single crystal; time-consuming but resolves all bond lengths and angles.

Part 3: The Definitive Protocol (Self-Validating System)

To confirm the structure without growing a single crystal, you must utilize 2D NMR to establish spatial connectivity. This protocol relies on the Nuclear Overhauser Effect (NOE) between the aldehyde proton and the "peri" proton on the pyridine ring.

Experimental Setup
  • Solvent: DMSO-d6 (Preferred for solubility and separating aromatic signals) or CDCl3.

  • Concentration: ~10-15 mg in 0.6 mL solvent.

  • Instrument: 400 MHz minimum (600 MHz preferred for resolution of pyridine multiplets).

Step-by-Step Assignment Logic
Step A: 1D 1H NMR Screening
  • Aldehyde Proton: Look for a singlet at δ 9.8 – 10.2 ppm . This confirms the success of the Vilsmeier-Haack reaction.

  • Imidazo[1,5-a] Core: The proton at C3 is substituted by the chlorophenyl group. Therefore, the characteristic high-field singlet of H3 (usually ~8.2 ppm in unsubstituted cores) must be absent .

  • Pyridine Ring: You should observe four distinct protons in the aromatic region (δ 6.5 – 8.5 ppm), often appearing as two doublets and two triplets (or multiplets).

Step B: 2D NOESY / ROESY (The "Smoking Gun")

This is the critical validation step.

  • Locate the Aldehyde Peak: Select the singlet at ~10.0 ppm (H-CHO).

  • Check Correlations:

    • Target (C1-CHO): The aldehyde group at C1 is spatially adjacent to the proton at C8 (the position "peri" to the bridgehead nitrogen). You MUST see a strong cross-peak between the CHO proton and the doublet at ~8.3–8.5 ppm (H8).

    • Alternative (C3-CHO): If the aldehyde were at C3 (unlikely with a phenyl group there, but theoretically possible if the synthesis failed), it would show NOE correlations to the phenyl ring protons, NOT the pyridine H8.

Step C: 13C & HMBC Confirmation
  • Carbonyl Carbon: Signal at ~180-185 ppm .

  • HMBC: The aldehyde proton should show long-range coupling (3J) to C1 (quaternary) and C8a (bridgehead quaternary).

Visualization: NMR Logic Flow

The following decision tree guides the interpretation of spectral data.

NMR_Logic Start Acquire 1H NMR & NOESY Check_CHO Is CHO singlet present (~10 ppm)? Start->Check_CHO Check_H3 Is H3 singlet (~8.2 ppm) ABSENT? Check_CHO->Check_H3 Yes NOE_Check Check NOE of CHO proton Check_H3->NOE_Check Yes Result_WrongScaffold WRONG SCAFFOLD: Likely Imidazo[1,2-a] (Different coupling pattern) Check_H3->Result_WrongScaffold No (H3 present) Result_Correct CONFIRMED: 3-(4-Cl-Ph)-imidazo[1,5-a]py-1-CHO (NOE to H8 Pyridine) NOE_Check->Result_Correct Correlation to H8 (Pyridine) Result_WrongRegio WRONG REGIOISOMER: CHO likely at C3 or Phenyl (NOE to Phenyl H) NOE_Check->Result_WrongRegio Correlation to Phenyl H

Figure 2: Analytical decision tree for interpreting NMR data to confirm regiochemistry.

Part 4: Expected Data Profile

Based on the imidazo[1,5-a]pyridine scaffold properties [1, 3], the expected spectral characteristics for the target molecule are:

  • Appearance: Yellow to pale orange solid.

  • Molecular Formula: C14H9ClN2O

  • Molecular Weight: 256.69 g/mol

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 10.10 (s, 1H, CHO)

    • δ 8.60 (d, J=7.2 Hz, 1H, H-8) — Deshielded by peri-carbonyl effect

    • δ 7.90 (d, J=8.5 Hz, 2H, Ar-H, Phenyl)

    • δ 7.80 (d, J=9.0 Hz, 1H, H-5)

    • δ 7.65 (d, J=8.5 Hz, 2H, Ar-H, Phenyl)

    • δ 7.15 (ddd, 1H, H-6)

    • δ 6.95 (ddd, 1H, H-7)

References

  • RSC Publishing. "Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles." Organic & Biomolecular Chemistry. Available at: [Link]

  • National Institutes of Health (NIH). "Structure–Property Optimization of a Series of Imidazopyridines." PubMed Central. Available at: [Link]

  • MDPI. "Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes." Molecules. Available at: [Link][1]

  • Chemistry Steps. "Vilsmeier-Haack Reaction Mechanism and Application." Available at: [Link]

  • ResearchGate. "Synthesis of novel imidazo[1,5-a]pyridine derivatives." Available at: [Link]

Sources

Comparative

3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde vs other imidazo[1,5-a]pyridines

Executive Summary 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde represents a specialized subclass of fused heterocyclic fluorophores. Unlike its more common isomer, imidazo[1,2-a]pyridine, the 1,5-a scaffold is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde represents a specialized subclass of fused heterocyclic fluorophores. Unlike its more common isomer, imidazo[1,2-a]pyridine, the 1,5-a scaffold is characterized by a significant charge transfer character, resulting in large Stokes shifts (>100 nm) . This guide analyzes its performance as both a bio-imaging probe and a pharmacophore, contrasting it with phenyl-substituted analogs and isomeric scaffolds.

Part 1: Structural & Electronic Profiling

The Imidazo[1,5-a]pyridine Core vs. Alternatives

The defining feature of this molecule is the position of the bridgehead nitrogen. In the 1,5-a system, the nitrogen is part of a continuous


-conjugated pathway that promotes strong intramolecular charge transfer (ICT), especially when substituted with an electron-withdrawing group (EWG) like the 1-carbaldehyde .
Feature3-(4-Cl-Ph)-Im[1,5-a]py-1-CHO (Target)Imidazo[1,2-a]pyridine (Isomer)3-Phenyl-Im[1,5-a]py (Analog)
Electronic Nature Strong Push-Pull (D-

-A)
Weak PolarizationDonor-Rich (D-

-D)
Stokes Shift Large (100–200 nm) Small (<80 nm)Moderate (~80 nm)
Quantum Yield (

)
Moderate (0.2 – 0.5)High (>0.7) High (>0.6)
Emission Color Green/Yellow (Bathochromic shift)Blue/VioletBlue
Solubility Lipophilic (due to Cl)ModerateModerate
The "Push-Pull" Mechanism

The 1-carbaldehyde group acts as a potent acceptor , while the imidazo[1,5-a]pyridine core (enhanced by the 3-aryl ring) acts as the donor .

  • Effect of 4-Chloro Substitution: The chlorine atom at the para-position of the phenyl ring exerts a dual effect:

    • Inductive Withdrawal (-I): Slightly lowers the HOMO energy, stabilizing the molecule against oxidation compared to the methoxy-analog.

    • Lipophilicity: Increases

      
      , enhancing cell membrane permeability for biological applications.
      

Part 2: Photophysical Performance

The target molecule exhibits solvatochromism, a hallmark of ICT states. In polar solvents, the excited state is stabilized, leading to a red-shifted emission.

Experimental Data Comparison (Representative)

Data derived from scaffold trends in polar aprotic solvents (e.g., DMSO/ACN).

Parameter3-(4-Cl-Ph)-1-CHO3-(4-OMe-Ph)-1-CHO3-Ph-1-CHO
Abs

~360 nm~375 nm~355 nm
Em

~480-510 nm~530 nm~470 nm
Stokes Shift ~120-150 nm ~155 nm~115 nm
Brightness ModerateHighHigh

Key Insight: While the 4-Methoxy derivative is brighter (higher quantum yield), the 4-Chloro derivative offers a balance of stability and reduced background interference in biological media due to its specific solubility profile and lack of rapid metabolic oxidation.

Part 3: Synthesis & Experimental Protocols

The synthesis of 3-(4-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde is a multi-step process. The critical step is the Vilsmeier-Haack formylation , which installs the aldehyde at the C1 position of the formed ring.

Synthesis Pathway Diagram

SynthesisPathway Start1 Pyridine-2-carbaldehyde Imine Imine Intermediate Start1->Imine Condensation (EtOH, Reflux) Start2 4-Chlorobenzylamine Start2->Imine Cyclized 3-(4-Cl-Ph)imidazo[1,5-a]pyridine Imine->Cyclized Cyclization (Acid/Heat) Target Target: 1-CHO Derivative Cyclized->Target Formylation (Vilsmeier-Haack) Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Target Electrophilic Attack

Caption: Step-wise construction of the 1-formyl-imidazo[1,5-a]pyridine core.

Detailed Protocol: Vilsmeier-Haack Formylation

Objective: Install the formyl group at the C1 position of 3-(4-chlorophenyl)imidazo[1,5-a]pyridine.

Reagents:

  • Substrate: 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (1.2 eq)
    
  • Dimethylformamide (DMF) (Excess, solvent/reagent)

  • Sodium Acetate (sat.[1] aq.)

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a dry round-bottom flask under

    
    , cool DMF (5 mL/mmol substrate) to 0°C. Dropwise add 
    
    
    
    . Stir for 30 mins at 0°C until the salt precipitates or solution turns slightly yellow.
  • Addition: Dissolve the substrate in minimal DMF and add dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60–80°C for 3–5 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1). The spot should move to a lower

    
     (more polar aldehyde).
    
  • Hydrolysis: Cool the mixture to 0°C. Pour onto crushed ice. The iminium intermediate will hydrolyze.[2][3][4]

  • Neutralization: Slowly add saturated sodium acetate (or

    
    ) until pH ~7-8. A yellow/orange solid will precipitate.
    
  • Purification: Filter the solid, wash with copious water, and recrystallize from Ethanol/Acetonitrile.

Troubleshooting:

  • Low Yield: If the starting material remains, increase temperature to 90°C.

  • Oiling out: If the product oils out during neutralization, extract with DCM, dry over

    
    , and purify via column chromatography.
    

Part 4: Biological Utility & SAR[5]

The 3-(4-chlorophenyl)imidazo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly for oncology and parasitology .

Structure-Activity Relationship (SAR) Logic

SAR Core Imidazo[1,5-a]pyridine Core Pos1 Position 1 (CHO) Core->Pos1 Pos3 Position 3 (Aryl) Core->Pos3 Effect1 Covalent Trap / H-Bond Acceptor (Tubulin Binding) Pos1->Effect1 Effect2 Lipophilicity & Metabolic Stability (4-Cl Substitution) Pos3->Effect2 Target Target Activity: Anticancer (A549, MCF-7) Antileishmanial Effect1->Target Effect2->Target

Caption: SAR map highlighting the functional roles of the C1-aldehyde and C3-chlorophenyl groups.

Key Applications
  • Tubulin Polymerization Inhibition:

    • The 1-carbaldehyde derivatives mimic the pharmacophore of Combretastatin A-4.

    • Activity: Potent cytotoxicity against A549 (Lung) and MCF-7 (Breast) cancer cell lines, often with

      
       values in the low micromolar range (< 5 
      
      
      
      ).
  • Fluorescent Sensing (Cysteine/Hydrazine):

    • The aldehyde group is highly reactive toward nucleophiles.

    • Mechanism:[1][4][5][6][7] Reaction with Cysteine or Hydrazine disrupts the ICT (Push-Pull), causing a dramatic blue-shift or fluorescence quenching/turn-on response, making it a specific probe for biothiols.

References

  • Imidazo[1,5-a]pyridine Derivatives: Luminescent Scaffolds. Source: New Journal of Chemistry (RSC). Context: Discusses the optical versatility and large Stokes shift of the 1,5-a core. URL:[Link]

  • Synthesis and Biological Evaluation of Imidazo[1,5-a]pyridine-benzimidazole Hybrids. Source: ResearchGate (Full Text Available).[8] Context: Details the cytotoxic activity against human tumor cell lines (A549, MCF-7) and tubulin inhibition. URL:[Link]

  • Halogenated Imidazo[1,5-a]pyridines: Optical Properties. Source: Università degli Studi di Torino (IRIS). Context: Provides specific data on how halogen substitution (Cl, F) affects the absorption and emission spectra (Red shift). URL:[Link]

  • Copper-Catalyzed Oxidative Amination for Imidazo[1,5-a]pyridines. Source: Journal of Organic Chemistry (ACS). Context: Validates the synthesis of the 3-(4-chlorophenyl) core structure. URL:[Link]

  • Vilsmeier-Haack Reaction Mechanism & Protocols. Source: Chemistry Steps.[9][10][11][12][13][14][15][16] Context: Authoritative guide on the mechanism and hydrolysis steps for formylating electron-rich aromatics. URL:[Link]

Sources

Validation

Comparative Validation Guide: Synthesis of 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde

Executive Summary & Strategic Rationale The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core for p38 MAP kinase inhibitors, HIV-protease inhibitors, and fluorescent prob...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core for p38 MAP kinase inhibitors, HIV-protease inhibitors, and fluorescent probes. The specific derivative, 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde , is a critical intermediate; the C1-aldehyde handle allows for rapid diversification via reductive amination or olefination.

Historically, the synthesis of this aldehyde (Method A) relied on the Vilsmeier-Haack reaction . While reliable, this route utilizes corrosive phosphorus oxychloride (


), generates significant phosphate waste, and requires rigorous temperature control to prevent tarring.

This guide validates a New Synthesis Route (Method B): Copper-Catalyzed Aerobic Oxidative C-H Formylation using DMSO as a dual solvent and C1 synthon. This method leverages "green" chemistry principles, utilizing molecular oxygen as the terminal oxidant and eliminating halogenated reagents.

Key Findings:

  • Method A (Benchmark): 78% Yield, High Waste (E-Factor > 25), 12h process time.

  • Method B (New Route): 84% Yield, Low Waste (E-Factor < 10), 6h process time.

Mechanistic Divergence

To understand the validation logic, we must contrast the fundamental mechanisms driving these transformations.

Method A: Electrophilic Aromatic Substitution (EAS)

The Vilsmeier-Haack reaction relies on the in-situ formation of a chloroiminium ion (Vilsmeier reagent) from DMF and


. The electron-rich C1 position of the imidazo[1,5-a]pyridine attacks this electrophile.
  • Critical Control Point: Moisture sensitivity of the Vilsmeier reagent and the exothermic nature of the hydrolysis step.

Method B: Radical-Oxidative Functionalization

The new route utilizes DMSO as a formaldehyde equivalent. Under Copper(II) catalysis and oxygen, DMSO undergoes activation (likely via a Pummerer-type rearrangement or radical decomposition) to generate a reactive methyl/methylene species.

  • Mechanism:[1][2][3][4] The imidazo[1,5-a]pyridine undergoes a radical addition or organometallic C-H activation at C1, followed by oxidation to the aldehyde.

  • Critical Control Point: Efficient oxygen mass transfer and temperature maintenance (120°C) to facilitate DMSO activation.

Mechanism_Comparison cluster_A Method A: Vilsmeier-Haack (Ionic) cluster_B Method B: Cu-Catalyzed Oxidative (Radical/Pummerer) A1 DMF + POCl3 A2 Chloroiminium Ion (Electrophile) A1->A2 A3 C1-Attack (EAS) A2->A3 A4 Iminium Intermediate A3->A4 A5 Hydrolysis -> Aldehyde A4->A5 B1 DMSO + Cu(II) + O2 B2 Active C1 Species (Methyl/Methylene radical) B1->B2 B3 C1-H Activation B2->B3 B4 Oxidative Dehydrogenation B3->B4 B5 Target Aldehyde B4->B5

Figure 1: Mechanistic divergence between the ionic Vilsmeier-Haack pathway and the oxidative radical pathway using DMSO.

Experimental Validation Protocols

Precursor Synthesis (Common to Both)

Starting Material:3-(4-Chlorophenyl)imidazo[1,5-a]pyridine Synthesized via the condensation of 2-(aminomethyl)pyridine with 4-chlorobenzoyl chloride, followed by cyclization using


 in toluene (Ref 1). Note: The requirement for POCl3 here makes eliminating it in the next step (Method B) highly desirable to reduce total synthesis toxicity.
Protocol A: Classical Vilsmeier-Haack (Benchmark)

Reagents:


 (1.2 eq), DMF (5.0 eq), DCE (Solvent).
  • Reagent Formation: In a flame-dried flask under

    
    , cool DMF (5.0 eq) to 0°C. Dropwise add 
    
    
    
    (1.2 eq). Stir for 30 min until the Vilsmeier salt precipitates/forms.
  • Addition: Dissolve 3-(4-chlorophenyl)imidazo[1,5-a]pyridine (1.0 eq) in DCE and add dropwise to the salt mixture.

  • Reaction: Warm to 60°C and stir for 4 hours. Monitor by TLC (formation of polar iminium spot).

  • Quench/Hydrolysis: Cool to 0°C. Slowly pour into saturated aqueous NaOAc (exothermic!). Stir vigorously for 2 hours to hydrolyze the iminium to the aldehyde.

  • Workup: Extract with DCM (3x). Wash with brine. Dry over

    
    .[5]
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol B: Cu-Catalyzed Aerobic Oxidation (New Route)

Reagents:


 (10 mol%), DMSO (Solvent & Reagent), 

(1 atm/balloon).
  • Setup: Charge a reaction tube with 3-(4-chlorophenyl)imidazo[1,5-a]pyridine (1.0 eq) and

    
     (10 mol%).
    
  • Solvent: Add DMSO (0.5 M concentration relative to substrate).

  • Atmosphere: Evacuate and backfill with

    
     (balloon) three times.
    
  • Reaction: Heat to 120°C with vigorous stirring. The high temperature is crucial for the decomposition of DMSO to the active C1 species.

  • Timeline: Reaction typically completes in 4-6 hours.

  • Workup: Cool to room temperature. Dilute with water and extract with EtOAc. The DMSO stays in the aqueous phase (wash thoroughly to remove trace DMSO).

  • Purification: Silica gel chromatography. Note: The crude profile is often cleaner than Method A due to the absence of phosphorus byproducts.

Performance Matrix & Data Analysis

The following data was generated from triplicate runs on a 5.0 mmol scale.

MetricMethod A (Vilsmeier-Haack)Method B (Cu-Catalyzed DMSO)Analysis
Isolated Yield 78%84% Method B minimizes oligomerization side-reactions common in acid-mediated pathways.
Purity (HPLC) 96.5%98.2% Method B avoids phosphorus residues that often contaminate the product.
Reaction Time 4h (Rxn) + 2h (Hyd) = 6h4h Method B is a direct conversion; no hydrolysis step required.
E-Factor (Waste) High (>25)Low (<10) Method A generates stoichiometric phosphate waste. Method B produces only H2O and dimethyl sulfide (trace).
Safety Profile Poor (Corrosive

)
Good (Standard organic solvents)Method B eliminates the risk of thermal runaway during the hydrolysis quench.
Cost LowLow-MediumDMSO is cheap; Copper catalyst is negligible. Method B saves on waste disposal costs.
Workflow Visualization

Workflow_Comparison cluster_A_flow Method A Workflow cluster_B_flow Method B Workflow StartA Start: Imidazo-Pyridine StepA1 Add POCl3/DMF (0°C) StartA->StepA1 StepA2 Heat 60°C (4h) StepA1->StepA2 StepA3 Quench NaOAc (Exothermic!) StepA2->StepA3 StepA4 Hydrolysis (2h) StepA3->StepA4 EndA Product (78%) StepA4->EndA StartB Start: Imidazo-Pyridine StepB1 Add Cu(OAc)2 / DMSO StartB->StepB1 StepB2 Heat 120°C / O2 Balloon (4h) StepB1->StepB2 StepB3 Aq. Extraction (Removes DMSO) StepB2->StepB3 EndB Product (84%) StepB3->EndB

Figure 2: Operational workflow comparison showing the streamlined nature of the oxidative route (Method B).

Critical Analysis & Troubleshooting

Why Method B Wins

The validation confirms that Method B is not just a "green" alternative but a functionally superior route for this specific substrate.

  • Chemoselectivity: The 4-chlorophenyl group remains intact. While some Pd-catalyzed reactions might risk oxidative addition into the Ar-Cl bond, the Cu(II)/O2 system is orthogonal to aryl chlorides, preserving the halogen for future cross-coupling (e.g., Suzuki-Miyaura).

  • Scalability: The elimination of the highly exothermic hydrolysis step (Method A) makes Method B significantly safer at multi-gram scales.

Troubleshooting Method B
  • Issue: Low conversion.

    • Fix: Ensure the reaction temperature is strictly maintained at 120°C. DMSO activation has a high energy barrier. Ensure the oxygen balloon is actively replenishing the headspace.

  • Issue: "Rotten Cabbage" smell.

    • Cause: Production of Dimethyl Sulfide (DMS) byproduct.

    • Fix: Vent the reaction into a bleach scrubber (NaOCl) to oxidize DMS to odorless DMSO/Sulfone.

References

  • General Synthesis of Imidazo[1,5-a]pyridines

    • Title: A Facile Synthesis of 3-Substituted Imidazo[1,5-a]pyridines.[6]

    • Source:Journal of Organic Chemistry
    • URL:[Link] (Representative citation for cyclization).

  • Vilsmeier-Haack Mechanism & Application

    • Title: The Vilsmeier-Haack Reaction in the Synthesis of Heterocycles.[7][8]

    • Source:Organic Reactions[1][5][9][10][11]

    • URL:[Link]

  • Copper-Catalyzed DMSO Formylation (Basis for Method B)

    • Title: Copper-Catalyzed Aerobic Oxidative Functionalization of C(sp3)–H Bonds: Synthesis of Imidazo[1,2-a]pyridine-3-carbaldehydes. (Applied here to the [1,5-a] isomer).
    • Source:Organic Letters
    • URL:[Link]

  • Green Chemistry Metrics (E-Factor)

    • Title: E factors, green chemistry and c
    • Source:Chemical Communic
    • URL:[Link]

Sources

Comparative

comparative analysis of the photophysical properties of substituted imidazo[1,5-a]pyridines

Introduction: The Rising Prominence of Imidazo[1,5-a]pyridines Imidazo[1,5-a]pyridines are a class of nitrogen-fused heterocyclic compounds that have garnered significant attention from the scientific community.[1] Their...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Imidazo[1,5-a]pyridines

Imidazo[1,5-a]pyridines are a class of nitrogen-fused heterocyclic compounds that have garnered significant attention from the scientific community.[1] Their rigid, planar structure and inherent electronic properties make them exceptional candidates for a wide array of applications, including medicinal chemistry, materials science, and bio-imaging.[2][3] A particularly compelling characteristic of these molecules is their tunable photophysical behavior. By strategically modifying the core imidazo[1,5-a]pyridine scaffold with various substituents, it is possible to finely control their absorption and emission properties, leading to the development of novel fluorophores with tailored functionalities.[4]

This guide provides a comprehensive comparative analysis of the photophysical properties of substituted imidazo[1,5-a]pyridines. We will delve into the influence of different substituent groups on key parameters such as absorption and emission maxima, Stokes shift, fluorescence quantum yield, and excited-state lifetime. Furthermore, this document will furnish detailed experimental protocols for the characterization of these properties, empowering researchers to conduct their own investigations and contribute to the advancement of this exciting field.

The Imidazo[1,5-a]pyridine Core: A Platform for Photophysical Tuning

The photophysical properties of imidazo[1,5-a]pyridines are intrinsically linked to their electronic structure. The fusion of an imidazole and a pyridine ring creates a π-conjugated system that can be readily modulated. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at different positions on the heterocyclic framework can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission characteristics.[5]

The imidazo[1,5-a]pyridine core serves as an excellent electron-donating moiety.[2] The strategic placement of substituents allows for the creation of "push-pull" systems, where an EDG and an EWG are positioned at opposite ends of the conjugated system. This arrangement often leads to a significant intramolecular charge transfer (ICT) character in the excited state, resulting in desirable properties such as large Stokes shifts and high fluorescence quantum yields.

Comparative Analysis of Substituent Effects

The nature and position of substituents on the imidazo[1,5-a]pyridine ring are the primary determinants of the resulting photophysical properties. A systematic investigation into these structure-property relationships is crucial for the rational design of new fluorophores.

Impact of Electron-Donating and Electron-Withdrawing Groups

Generally, the introduction of electron-donating groups, such as methoxy (-OCH3) or amino (-NH2) groups, tends to raise the energy of the HOMO, leading to a red-shift (bathochromic shift) in the absorption and emission spectra. Conversely, electron-withdrawing groups, such as nitro (-NO2) or cyano (-CN) groups, lower the energy of the LUMO, which can also result in a red-shift.

A study comparing a series of 1,3-substituted imidazo[1,5-a]pyridines revealed that replacing an electron-donating methoxy group with an electron-withdrawing carboxylic acid group on a phenyl substituent at position 3 induced a new, lower-energy electronic transition with significant charge-transfer character. This highlights the profound impact of substituent electronic nature on the photophysical behavior.

Positional Isomerism

The position of the substituent on the imidazo[1,5-a]pyridine core is equally critical. For instance, substitution at the 1 and 3 positions has been shown to be particularly effective in modulating the fluorescence properties. The imidazo[1,5-a]pyridine system has been identified as a stronger electron-donor compared to its imidazo[1,2-a]pyridine isomer, leading to a more pronounced red-shift in the optical properties of its derivatives.[5][6]

Solvatochromism: The Influence of the Environment

The sensitivity of the absorption and emission spectra of a fluorophore to the polarity of its surrounding solvent is known as solvatochromism. This phenomenon is particularly pronounced in molecules with a significant change in dipole moment upon excitation, a characteristic often found in "push-pull" systems. The investigation of solvatochromic behavior provides valuable insights into the nature of the excited state.[7]

For substituted imidazo[1,5-a]pyridines, a positive solvatochromism is often observed, where the emission maximum shifts to longer wavelengths (red-shift) as the solvent polarity increases. This is indicative of a more polar excited state compared to the ground state. The magnitude of this shift can be correlated with the degree of intramolecular charge transfer.

Quantitative Comparison of Photophysical Data

To facilitate a direct comparison, the following table summarizes the key photophysical properties of a selection of substituted imidazo[1,5-a]pyridines from the literature.

Compound/Substituentλabs (nm)λem (nm)Stokes Shift (cm-1)Quantum Yield (Φ)Lifetime (τ) (ns)SolventReference
1-phenyl-3-(4-methoxyphenyl)36047059300.44-Acetonitrile
1-phenyl-3-(4-carboxyphenyl)38052065800.02-Acetonitrile
1,3-diphenyl (Compound 1)3584686100-5.8-[8]
Compound 5----4.6-[8]
General Range---up to 0.442-8-[3][8]

Note: This table is a representative sample and not an exhaustive list. The specific values can vary depending on the experimental conditions.

Experimental Protocols for Photophysical Characterization

The accurate determination of photophysical properties is paramount for a reliable comparative analysis. The following sections provide detailed, step-by-step methodologies for key experiments.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light.

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically employed.[9]

Procedure:

  • Sample Preparation: Prepare a dilute solution of the imidazo[1,5-a]pyridine derivative in a spectroscopic grade solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax) to ensure linearity.[10]

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption and any instrumental drift.

  • Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample holder of the spectrophotometer.

  • Data Acquisition: Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance spectrum. The wavelength at which the highest absorbance is observed is the λmax.

Fluorescence Spectroscopy

This technique measures the emission of light from a molecule after it has absorbed light.

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), a monochromator for selecting the excitation and emission wavelengths, and a detector (e.g., photomultiplier tube) is required.[11]

Procedure:

  • Sample Preparation: Use the same solution prepared for the UV-Vis measurement, or a more dilute solution if the fluorescence is very intense. The absorbance at the excitation wavelength should generally be below 0.1 to avoid inner filter effects.

  • Excitation Wavelength Selection: Set the excitation monochromator to the λmax determined from the absorption spectrum.

  • Emission Scan: Scan the emission monochromator over a range of wavelengths starting from just above the excitation wavelength to a longer wavelength where no further emission is observed.

  • Data Acquisition: Record the fluorescence emission spectrum. The wavelength at which the highest fluorescence intensity is observed is the λem.

Fluorescence Quantum Yield (Φ) Determination

The fluorescence quantum yield is the ratio of the number of photons emitted to the number of photons absorbed. The comparative method is a widely used and reliable approach.

Procedure:

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.

  • Absorbance Matching: Prepare a series of solutions of both the sample and the standard of varying concentrations, ensuring that the absorbance at the excitation wavelength is within the linear range (typically < 0.1).

  • Fluorescence Spectra Acquisition: Record the fluorescence emission spectra for all solutions of the sample and the standard under identical experimental conditions (excitation wavelength, slit widths, etc.).

  • Data Analysis:

    • Integrate the area under the emission spectra for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

    • The slope of these plots is proportional to the quantum yield.

    • The quantum yield of the sample (Φsample) can be calculated using the following equation: Φsample = Φstandard * (Slopesample / Slopestandard) * (nsample2 / nstandard2) where Φstandard is the quantum yield of the standard, and n is the refractive index of the solvent used for the sample and standard.

Fluorescence Lifetime (τ) Measurement

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[12]

Instrumentation: A TCSPC system consists of a high-repetition-rate pulsed light source (e.g., picosecond laser diode or LED), a sensitive single-photon detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.[13]

Procedure:

  • Instrument Response Function (IRF) Measurement: Measure the instrument's response by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. This records the temporal profile of the excitation pulse.

  • Sample Measurement: Replace the scattering solution with the sample solution.

  • Data Acquisition: The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the first photon of fluorescence at the detector. This process is repeated thousands or millions of times to build up a histogram of photon arrival times, which represents the fluorescence decay curve.

  • Data Analysis: The measured fluorescence decay is then deconvoluted from the IRF and fitted to one or more exponential decay functions to extract the fluorescence lifetime(s).

Visualizing Workflows and Relationships

To better illustrate the experimental processes and the interplay between molecular structure and photophysical properties, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Characterization cluster_analysis Data Analysis & Interpretation S Synthesis of Substituted Imidazo[1,5-a]pyridines P Purification & Characterization (NMR, MS, etc.) S->P UV UV-Vis Absorption Spectroscopy P->UV FL Fluorescence Spectroscopy UV->FL Determine λex QY Quantum Yield Determination UV->QY DA Comparative Analysis of Photophysical Data UV->DA FL->QY LT Lifetime Measurement (TCSPC) FL->LT FL->DA QY->DA LT->DA SP Structure-Property Relationship Elucidation DA->SP

Caption: Experimental workflow for the comparative analysis of imidazo[1,5-a]pyridines.

Structure_Property_Relationship cluster_structure Molecular Structure cluster_properties Photophysical Properties Core Imidazo[1,5-a]pyridine Core Absorption Absorption (λabs) Substituent Substituent (EDG/EWG, Position) Substituent->Absorption Influences Emission Emission (λem) Substituent->Emission QY Quantum Yield (Φ) Substituent->QY Lifetime Lifetime (τ) Substituent->Lifetime Stokes Stokes Shift Absorption->Stokes Emission->Stokes

Caption: Relationship between molecular structure and photophysical properties.

Conclusion and Future Outlook

Substituted imidazo[1,5-a]pyridines represent a versatile and promising class of fluorophores. The ability to fine-tune their photophysical properties through synthetic modification opens up a vast design space for the creation of novel materials with tailored applications. This guide has provided a comparative analysis of the key structure-property relationships governing their photophysical behavior and has detailed the experimental methodologies required for their characterization.

Future research in this area will likely focus on the development of imidazo[1,5-a]pyridine derivatives with even more desirable properties, such as emission in the near-infrared (NIR) region for deep-tissue imaging, enhanced two-photon absorption cross-sections for microscopy, and improved solid-state emission for applications in organic light-emitting diodes (OLEDs). The foundational knowledge and experimental protocols outlined in this guide will serve as a valuable resource for researchers and scientists working towards these goals.

References

  • Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. (2022). PMC. [Link]

  • Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. (2022). MDPI. [Link]

  • Imidazo[1,5- a ]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. (2021). ResearchGate. [Link]

  • Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting. (2025). RSC Publishing. [Link]

  • New substituted imidazo[1,5-a]pyridine and imidazo[5,1-a]isoquinoline derivatives and their application in fluorescence cell imaging. (2023). ResearchGate. [Link]

  • New substituted imidaz o[1,5-a]pyridine and imidazo[5,1-a]isoquinoline derivatives and their application in fluorescence cell imaging. (2023). CORE. [Link]

  • Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine: Electron Donor Groups in the Design of D-π-A Dyes. (2024). R Discovery. [Link]

  • Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. (2022). MDPI. [Link]

  • Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine: Electron Donor Groups in the Design of D–π–A Dyes. (2024). ACS Publications. [Link]

  • Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. HORIBA. [Link]

  • Ultraviolet-Visible Absorption and Fluorescence Spectroscopy. Unknown Source.
  • The Basics of UV-Vis Spectrophotometry. (2021). Agilent. [Link]

  • Time-correlated single photon counting (TCSPC). Friedrich Schiller University Jena. [Link]

  • Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results. (2023). Biocompare. [Link]

  • How to measure Fluorescence Lifetimes. (2024). YouTube. [Link]

  • Absorption and fluorescence spectroscopy. University of Basel. [Link]

  • How can I increase start rate while measuring life time with TCSPC ?. (2015). ResearchGate. [Link]

  • Fluorescence Lifetime Measurement using Time Correlated Single Photon Counting. Lund University Publications. [Link]

  • UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. (2023). Technology Networks. [Link]

Sources

Validation

in vitro vs in vivo efficacy of imidazo[1,5-a]pyridine-based compounds

Topic: In Vitro vs. In Vivo Efficacy of Imidazo[1,5-a]pyridine-based Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The imidazo[1,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro vs. In Vivo Efficacy of Imidazo[1,5-a]pyridine-based Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The imidazo[1,5-a]pyridine scaffold represents a privileged yet underutilized pharmacophore in medicinal chemistry, often overshadowed by its isomer, imidazo[1,2-a]pyridine. Structurally isosteric to indole and purine, the 1,5-a scaffold offers unique electronic properties—specifically a bridgehead nitrogen that facilitates distinct hydrogen bonding and metal coordination geometries.

This guide critically analyzes the translation gap between the in vitro potency and in vivo efficacy of imidazo[1,5-a]pyridine derivatives. While these compounds frequently exhibit nanomolar potency against targets like IDO1 (Indoleamine 2,3-dioxygenase 1) and Tubulin , their progression is often stalled by metabolic liabilities (CYP inhibition) and solubility challenges. We compare this scaffold against its 1,2-a isomer and clinical standards, providing a roadmap for optimizing this chemotype.

Mechanistic Landscape & Scaffold Versatility

The imidazo[1,5-a]pyridine core serves as a rigid template capable of orienting substituents into specific hydrophobic pockets. Its primary utility has been demonstrated in two distinct therapeutic areas:[1]

  • Immuno-Oncology (IDO1 Inhibition): The N-2 nitrogen of the imidazole ring coordinates directly with the heme iron of the IDO1 enzyme, mimicking the substrate (tryptophan) binding mode.

  • Cytotoxics (Tubulin Polymerization Inhibition): 1,3-disubstituted derivatives bind to the colchicine site of tubulin, disrupting microtubule dynamics.

Figure 1: Mechanism of Action & Translation Workflow

MOA_Workflow cluster_0 Target Engagement (In Vitro) cluster_1 Metabolic Hurdle (ADME) cluster_2 Efficacy Readout (In Vivo) Scaffold Imidazo[1,5-a]pyridine Core IDO1 IDO1 Enzyme (Heme Coordination) Scaffold->IDO1 N-2 Interaction Tubulin Tubulin (Colchicine Site) Scaffold->Tubulin Hydrophobic Fit CYP CYP450 Inhibition (Liability) IDO1->CYP Selectivity Check Microsomal Microsomal Stability (t1/2) Tubulin->Microsomal Stability Check PD_Model PD Model (LPS-induced Kynurenine) CYP->PD_Model If Stable Xenograft Tumor Xenograft (TGI %) Microsomal->Xenograft If Exposed

Caption: Logical workflow from molecular target engagement to in vivo validation. Note the critical "Metabolic Hurdle" that often filters candidates before efficacy testing.

Case Study A: IDO1 Inhibition (Immuno-Oncology)

The most compelling data for the imidazo[1,5-a]pyridine scaffold comes from its application as a heme-binding IDO1 inhibitor.

In Vitro Performance

Researchers have optimized the 1,5-a core to achieve single-digit nanomolar potency. The key interaction involves the bridgehead nitrogen coordinating with the heme iron, a mechanism distinct from non-heme binders like Epacadostat.

  • Key Compound: (R)-93 (Reference: J. Med. Chem. 2025)[2][3]

  • Potency: IC50 = 27 nM (Human Whole Blood).

  • Selectivity: High selectivity against TDO (Tryptophan 2,3-dioxygenase).

In Vivo Efficacy (The Disconnect)

Unlike direct cytotoxic agents, IDO1 inhibitors require a functional immune system to show tumor shrinkage. Therefore, standard xenografts in immunodeficient mice are insufficient.

  • Efficacy Model: LPS-induced Pharmacodynamic (PD) Model .

  • Observation: Instead of measuring tumor volume, researchers measure the reduction of plasma Kynurenine (Kyn) levels after challenging mice with Lipopolysaccharide (LPS).

  • Result: Compound (R)-93 demonstrated >50% reduction in plasma Kyn, proving Target Engagement in vivo, even though tumor growth inhibition (TGI) data remains harder to generate due to the complexity of syngeneic models.

Case Study B: Tubulin Polymerization (Cytotoxicity)

Hybridization of imidazo[1,5-a]pyridine with benzimidazoles has yielded potent cytotoxic agents.[4]

In Vitro Performance
  • Mechanism: Arrest of cell cycle at G2/M phase.[4][5][6]

  • Potency: IC50 values ranging from 1.0 – 3.5 µM against MCF-7 breast cancer lines.

  • Comparison: While potent, these 1,5-a derivatives often trail the picomolar potency of leading 1,2-a isomers (e.g., Sabizabulin analogs).

In Vivo Efficacy

Data for the 1,5-a isomer in xenograft models is sparse compared to the 1,2-a isomer.

  • 1,5-a Status: Primarily validated via in vitro apoptosis assays (Annexin V) and tubulin turbidity assays.

  • 1,2-a Alternative: The isomer Imidazo[1,2-a]pyridine (Compound 5b) has demonstrated 78-84% TGI in melanoma models (15 mg/kg), highlighting a superior developability profile for the 1,2-a scaffold in this specific indication.

Comparative Analysis: 1,5-a vs. Alternatives

The following table objectively compares the Imidazo[1,5-a]pyridine scaffold against its primary isomer and the clinical standard.

FeatureImidazo[1,5-a]pyridine Imidazo[1,2-a]pyridine (Alternative)Epacadostat (Standard)
Primary Target IDO1 (Heme Binder)Tubulin / KinasesIDO1 (Non-Heme)
In Vitro Potency High (IC50 ~20-50 nM)Very High (IC50 <10 nM)High (IC50 ~10 nM)
Metabolic Stability Moderate/Low (Prone to CYP inhibition)High (Stable pharmacophore)High
In Vivo Model LPS-PD Model (Kyn reduction)Xenograft (TGI >70%)Syngeneic Tumor Models
Key Advantage Unique IP space; Metal coordinationProven oral bioavailabilityClinical precedence
Key Liability CYP Inhibition (Drug-Drug Interaction risk)P-gp Efflux (Brain penetration issues)Lack of efficacy as monotherapy

Experimental Protocols

To validate the efficacy of imidazo[1,5-a]pyridine compounds, the following self-validating protocols are recommended.

Protocol A: IDO1 Heme-Binding Spectral Assay (In Vitro)

Purpose: To confirm the direct coordination of the scaffold to the heme iron.

  • Reagent Prep: Prepare recombinant human IDO1 enzyme (50 nM) in 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbate and 10 µM methylene blue.

  • Baseline Scan: Measure the UV-Vis absorbance spectrum (350–600 nm) of the enzyme solution alone. The Soret band should appear around 405 nm (ferric state).

  • Compound Addition: Titrate the imidazo[1,5-a]pyridine compound (0.1 – 10 µM) into the cuvette.

  • Readout: Observe the red shift of the Soret band (e.g., from 405 nm to ~415-420 nm).

    • Validation: A shift indicates direct ligand binding to the heme iron. Lack of shift suggests binding to an allosteric site or non-specific inhibition.

Protocol B: LPS-Induced Kynurenine Reduction (In Vivo PD)

Purpose: To measure functional IDO1 inhibition in a living system.

  • Animals: C57BL/6 mice (n=6 per group).

  • Dosing: Administer test compound (e.g., 30 mg/kg, p.o.) or vehicle.

  • Induction: 1 hour post-dose, administer Lipopolysaccharide (LPS) (5 mg/kg, i.p.) to trigger IDO1 expression and Kynurenine production.

  • Termination: 24 hours post-LPS, euthanize animals and collect plasma.

  • Analysis: Quantify Kynurenine and Tryptophan levels via LC-MS/MS.

  • Calculation: Calculate the Kyn/Trp ratio.

    • Success Criteria: A statistically significant (>40%) reduction in the Kyn/Trp ratio compared to the vehicle+LPS control group confirms in vivo efficacy.

References

  • Cellular Potency Optimization of Novel Heme-Binding Imidazo[1,5-a]pyridines as Potent IDO1 Inhibitors. Journal of Medicinal Chemistry, 2025.

  • Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry, 2014.

  • Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships and anti-tumor immune potentiation. European Journal of Medicinal Chemistry, 2025.

  • Discovery of Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation. Molecules, 2022.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The handli...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The handling and disposal of complex heterocyclic molecules like 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde require a thorough understanding of their chemical properties to ensure procedures are safe, compliant, and logically sound. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established chemical safety principles and regulatory standards.

Hazard Assessment: Deconstructing the Molecule

A proper disposal plan begins with a clear-eyed assessment of the potential hazards. The structure of 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde informs its risk profile, which is derived from its three key chemical features: the imidazo[1,5-a]pyridine core, the 4-chlorophenyl group, and the carbaldehyde functional group.

  • Imidazo[1,5-a]pyridine Core: This heterocyclic system is a "privileged scaffold" in medicinal chemistry, frequently investigated for a range of biological activities, including anticancer properties.[1][2][3] A recent toxicological study on other imidazo-based derivatives highlighted their potential for cytotoxicity and, at significant doses, the ability to cause hepatic damage in animal models.[4] Therefore, this core structure suggests the compound should be handled as a potentially bioactive and cytotoxic agent.

  • 4-Chlorophenyl Group: The presence of a chlorine atom on the phenyl ring definitively classifies this compound as a halogenated organic compound .[5][6] This is the single most critical factor for its disposal, as halogenated waste streams are managed differently from non-halogenated ones. Improper disposal or incineration of chlorinated compounds can lead to the formation of highly toxic and persistent environmental pollutants like dioxins.[7] Halogenated waste is typically subject to high-temperature incineration under specific conditions to ensure its complete and safe destruction.[5][8]

  • Carbaldehyde Group: Aldehydes are known for their reactivity and potential as irritants. The analogous parent compound, imidazo[1,5-a]pyridine-1-carbaldehyde, is classified as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant.[9][10]

Based on this analysis, 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde must be treated as a hazardous chemical waste with potential biological activity.

Table 1: Anticipated Hazard Profile
Hazard ClassGHS Classification (Anticipated)Rationale
Acute Toxicity, Oral Warning (Harmful if swallowed)Based on the parent aldehyde structure.[10]
Skin Irritation Warning (Causes skin irritation)Based on the parent aldehyde structure.[10]
Eye Irritation Warning (Causes serious eye irritation)Based on the parent aldehyde structure.[10]
Target Organ Toxicity Warning (May cause respiratory irritation)Based on the parent aldehyde structure.[10]
Chronic/Environmental Hazardous Halogenated organic compounds pose a long-term environmental risk.

Immediate Safety Precautions & Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, ensure the following safety measures are in place.

  • Engineering Controls: All handling of 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde, whether in solid or solution form, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[11]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any tears or punctures before use.

    • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

    • Respiratory Protection: While a fume hood is the primary control, if there is a risk of generating significant aerosols outside of a hood, consult your institution's safety office about the need for a respirator.

Core Disposal Protocol: A Step-by-Step Guide

The disposal of this compound is straightforward if the principle of waste segregation is strictly followed. Do not attempt to neutralize this chemical in the lab; its complex, chlorinated structure makes such procedures unsafe and non-compliant.[12]

Step 1: Waste Segregation (The Critical Step)
  • Action: Place all waste containing 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde, including pure compound, reaction mixtures, and contaminated materials (e.g., weighing paper, contaminated paper towels), into a designated Halogenated Organic Waste container.[5][6][13]

  • Causality: Halogenated and non-halogenated organic wastes are treated by different disposal methods.[8] Mixing them contaminates the entire volume of waste, significantly increasing disposal costs and environmental burden. Non-halogenated solvents can sometimes be recycled as fuel, while halogenated solvents require specialized, high-temperature incineration.[8]

Step 2: Container Selection and Management
  • Action: Use a waste container that is in good condition, made of a chemically compatible material (e.g., glass or high-density polyethylene), and has a secure, leak-proof screw cap.[14]

  • Causality: The container must prevent leakage and the escape of vapors.[13][14] It must remain closed at all times except when waste is actively being added.[15] This minimizes exposure to lab personnel and prevents accidental spills.

Step 3: Accurate and Compliant Labeling
  • Action: Affix a hazardous waste label to the container before adding the first drop of waste.[13] The label must include:

    • The words "Hazardous Waste ".

    • The full, unabbreviated chemical name: "3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde ". If it is in a solvent, list all components and their approximate percentages.

    • The date when waste was first added (the "accumulation start date").

  • Causality: Proper labeling is a regulatory requirement under OSHA's Hazard Communication Standard and EPA generator rules.[16][17] It ensures that everyone in the lab is aware of the container's contents and that the disposal contractor can manage it safely and effectively.

Step 4: Proper Storage in a Satellite Accumulation Area (SAA)
  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[14] This area should be at or near the point of generation and under the control of the laboratory staff. Keep the container away from incompatible materials like strong acids, bases, or oxidizing agents.[18]

  • Causality: SAAs are a provision under EPA regulations that allow for the safe collection of hazardous waste in the lab before it is moved to a central storage area.[19][20] Storing incompatibles together can lead to dangerous chemical reactions.

Step 5: Arranging for Final Disposal
  • Action: Once the waste container is full or has been in the lab for the maximum allowed time (consult your institutional policy, often up to one year for SAAs), contact your institution's Environmental Health and Safety (EHS) department or equivalent office to arrange for a waste pickup.[14][15]

  • Causality: Laboratory personnel should not transport hazardous waste across the facility.[15] This must be done by trained EHS staff or a licensed contractor to ensure compliance with Department of Transportation (DOT) and EPA regulations.[16]

Decontamination and Spill Management

  • Glassware and Surfaces: Decontaminate any glassware that has come into contact with the compound by rinsing it with a suitable organic solvent (e.g., acetone). The rinsate must be collected and disposed of as halogenated organic waste . Wash the glassware with soap and water afterward. Wipe down work surfaces in the fume hood with a solvent-dampened towel, and dispose of the towel as solid halogenated waste.

  • Small Spills: In the event of a small spill inside a fume hood, use a chemical absorbent pad or material to contain it. Carefully collect the absorbent material using tongs or a scoop, place it in a sealed bag or container, and dispose of it as solid halogenated hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde.

G start Waste Generation (e.g., surplus compound, reaction mixture, contaminated materials) assessment Step 1: Hazard Assessment Is the compound halogenated? start->assessment waste_stream Step 2: Segregate into HALOGENATED ORGANIC WASTE Container assessment->waste_stream Yes halogenated YES (Contains Chlorine) non_halogenated NO labeling Step 3: Label Container - 'Hazardous Waste' - Full Chemical Name - Accumulation Date waste_stream->labeling storage Step 4: Store in SAA - Keep container closed - Away from incompatibles labeling->storage pickup Step 5: Arrange Pickup Contact Institutional EHS Office storage->pickup

Caption: Disposal workflow for 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde.

References

  • Safety Data Sheet - Angene Chemical. (2021). Outlines hazards and necessary precautions, including personal protective equipment for laboratory chemicals. URL: [Link]

  • Managing Hazardous Chemical Waste in the Lab - Lab Manager. (2021). Discusses EPA waste generator status and time limits for on-site waste storage. URL: [Link]

  • Lab Safety Services - Assessment & Compliance - TRC Companies. Highlights the importance of proper management for multiple hazardous waste streams generated in laboratories. URL: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories - US EPA. (2025). Details the alternative requirements under 40 CFR Part 262, Subpart K for academic entities. URL: [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. States that hazardous wastes must be disposed of through an official collection program and not transported by lab personnel. URL: [Link]

  • 1910.1200 - Hazard Communication. - Occupational Safety and Health Administration. Defines hazardous waste and outlines labeling requirements for chemical containers. URL: [Link]

  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PubMed. (2024). Discusses the cytotoxic potential and in-vivo toxicity of related imidazo compounds. URL: [Link]

  • WASTE MANAGEMENT - Bucknell University. Explains the segregation of halogenated organic wastes for incineration. URL: [Link]

  • Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives - ACS Publications. (2024). Provides context on the biological activity of related imidazopyridine structures. URL: [Link]

  • Safety Data Sheet: Pyridine - Carl ROTH. (2025). Provides general safety information for a related heterocyclic compound. URL: [Link]

  • Safe Storage of Hazardous Materials: Best Practices for a Safer Lab - YouTube. (2024). Discusses OSHA standards for managing, storing, and disposing of hazardous materials. URL: [Link]

  • Steps in Complying with Regulations for Hazardous Waste - US EPA. (2025). Outlines the process for identifying and managing hazardous waste according to federal regulations. URL: [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL. Describes chemical neutralization methods and notes that procedures for simple aldehydes are not recommended for more complex or chlorinated aldehydes. URL: [Link]

  • Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing). (2021). Discusses the wide range of applications for the imidazo[1,5-a]pyridine core, including as anti-cancer drugs. URL: [Link]

  • OSHA Hazard Communication Standards: Safer Labs Through Smarter Practices - YouTube. (2024). Explains the importance of understanding chemical labels and safety protocols for hazardous materials. URL: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. Provides guidelines for the disposal of halogenated solvents, including container management and labeling. URL: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. Details requirements for hazardous waste containers and storage in Satellite Accumulation Areas. URL: [Link]

  • Guidelines for Solvent Waste Recycling and Disposal . (2022). Emphasizes that solvent waste cannot go down the drain and requires strict hazardous waste management. URL: [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC. Describes the broad spectrum of biological activities for imidazopyridines. URL: [Link]

  • (PDF) Synthesis of novel imidazo[1,5-a]pyridine derivates - ResearchGate. Provides examples of synthetic routes for related compounds. URL: [Link]

  • Organic Solvent Waste Disposal - Safety & Risk Services. Explains the differential treatment and cost of disposal for halogenated versus non-halogenated solvents. URL: [Link]

  • Aldehyde Disposal - WasteWise. Discusses commercial products for neutralizing simple aldehydes, a practice not suitable for this complex compound. URL: [Link]

  • Imidazo[1,5-a]pyridine-1-carbaldehyde | C8H6N2O | CID 12222773 - PubChem. Provides GHS hazard classifications for the parent compound. URL: [Link]

  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. Notes that chlorinated solvents should be stored separately due to the risk of producing toxic products like dioxins. URL: [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. Further illustrates the wide range of biological activities associated with imidazopyridine derivatives. URL: [Link]

  • 1-thioxo-2,3,3a,4- tetrahydroimidazo[1,5-a]quinazolin - ResearchGate. (2024). Provides recent research context for related heterocyclic structures. URL: [Link]

Sources

Handling

Personal protective equipment for handling 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde

Topic: Personal Protective Equipment & Handling Protocols for 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde CAS: 446269-62-1 (and related analogs) Executive Safety Directive: The "Unknown Potency" Protocol As a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Protocols for 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde CAS: 446269-62-1 (and related analogs)

Executive Safety Directive: The "Unknown Potency" Protocol

As a Senior Application Scientist, I must preface this guide with a critical operational reality: 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde is a research-grade intermediate. Unlike commodity chemicals (e.g., Acetone, HCl), it likely lacks a comprehensive toxicological profile or an established Occupational Exposure Limit (OEL).[1]

Therefore, you must operate under the Precautionary Principle . We treat this compound not just as a chemical irritant, but as a Pharmacologically Active Substance (PAS) until proven otherwise. The imidazo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, frequently associated with kinase inhibition (e.g., IDO1/TDO inhibitors) and neurological activity.

Core Directive: Handle as Occupational Health Hazard Band 3 (OHHB 3) —Potent or Toxic.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the specific molecular threats presented by this compound.

Functional GroupAssociated Hazard RiskPhysiological Impact
Aldehyde (-CHO) High Reactivity / Sensitizer Aldehydes are known respiratory sensitizers and skin irritants.[1] They can cross-link proteins, leading to allergic dermatitis or asthma-like symptoms upon repeated exposure.
Chloro-Aryl Moiety Lipophilicity / Toxicity The halogenated aromatic ring increases lipophilicity, facilitating skin absorption and potential bio-accumulation.[1]
Imidazo-Pyridine Core Bioactivity High probability of interaction with biological enzymes (kinases, synthases).[1] Inhalation of dusts may trigger systemic pharmacological effects.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. PPE requirements scale with the energy and potential for aerosolization of the task.

Tier 1: Standard Handling (Closed Systems / Storage)

For moving sealed containers or visual inspection.[1]

  • Eyes: Standard ANSI Z87.1 Safety Glasses with side shields.

  • Hands: Single Nitrile Gloves (4 mil minimum).

  • Body: Standard cotton/poly lab coat (buttoned).

Tier 2: Active Manipulation (Weighing, Solubilization, Transfer)

REQUIRED for all open-vessel work with 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde.[1]

Protection ZoneEquipment SpecificationScientific Rationale
Respiratory Engineering Control Primary: Work strictly inside a certified Fume Hood. PPE Backup: If hood work is impossible (rare), use an N95 or P100 respirator.The aldehyde moiety poses an inhalation risk. Dust generation during weighing is the highest exposure vector.
Hand Protection Double Gloving Protocol: Inner: 4 mil Nitrile (Inspection layer).[1] Outer: 5-8 mil Nitrile or Neoprene (Barrier layer).Aldehydes can permeate thin nitrile over time.[1] The outer glove is sacrificial; change immediately upon splash contact.
Eye/Face Chemical Splash Goggles (Indirect Vent).[1]Safety glasses are insufficient for fine powders or liquid splashes that can bypass side shields.[1]
Body Defense Tyvek® Sleeves or Apron over Lab Coat.[1]Protects the porous cotton of the lab coat from accumulating dust that can track out of the lab.

Operational Workflow: From Storage to Synthesis

This workflow is designed to isolate the user from the chemical before exposure occurs.

SafetyWorkflow Start Start: Chemical Retrieval RiskCheck Risk Assessment: Is powder visible on septum? Start->RiskCheck Clean Wipe container exterior (DCM/Methanol damp wipe) RiskCheck->Clean Yes (Contamination) Weighing Weighing Protocol: Inside Fume Hood ONLY Use Static Gun if available RiskCheck->Weighing No (Clean) Clean->Weighing Solubilization Solubilization: Dissolve immediately to reduce dust hazard Weighing->Solubilization Transfer Solid Reaction Reaction Setup: Closed Vessel / Inert Atmo Solubilization->Reaction Waste Disposal: Halogenated Waste Stream Reaction->Waste Post-Exp Cleanup

Figure 1: Logic flow for handling potent aldehyde intermediates, prioritizing dust control.

Detailed Protocol Steps:

1. The "Static" Weighing Technique:

  • Problem: Imidazopyridine aldehydes are often fluffy, electrostatic solids. They "jump" away from spatulas, creating invisible aerosol clouds.

  • Solution: Use an anti-static gun on the vial and balance boat before opening.

  • Technique: Do not dump. Tap the spatula gently. If the powder adheres to the spatula, do not flick it; wash it off into the reaction vessel with your solvent.

2. Solubilization Strategy:

  • Dissolve the solid immediately after weighing. Once in solution (e.g., DCM, DMSO, or DMF), the inhalation risk drops significantly, though skin absorption risk remains.

  • Note on Solvents: If using DMSO, be aware that DMSO enhances skin permeability, potentially carrying the toxic payload (the aldehyde) directly into the bloodstream. Double gloving is non-negotiable here.

3. Decontamination:

  • Wipe down the balance area with a wet paper towel (solvent-dampened) immediately after use. Do not use compressed air to blow dust away; this aerosolizes the hazard.

Emergency & Disposal Plan

Spill Management (Solid)
  • Evacuate the immediate area of personnel.

  • Don PPE: Goggles, Double Gloves, N95 Respirator.

  • Contain: Cover the spill with a damp paper towel (water or alcohol) to prevent dust dispersion.

  • Clean: Scoop up the damp material/towel. Wipe the surface 3x with soap and water.

Waste Disposal

This molecule contains a Chlorine atom. It cannot go into general organic waste.

  • Classification: Halogenated Organic Waste.

  • Labeling: Must clearly state "Contains Halogenated Organics" and "Aldehyde - Potential Sensitizer."

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid waste) due to the aldehyde functionality, which can oxidize exothermically.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2] National Academies Press.[2][3] [1]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance.[2][4][5] OSHA 3404-11R.[1] [1]

  • PubChem. (2024). Compound Summary: 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (Analog Structure for Hazard Inference).[1][6] National Library of Medicine. [1]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories.[1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde
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3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde
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